Glycolate oxidase-IN-1
Description
Properties
IUPAC Name |
5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEKBFDCMORSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330977-65-6 | |
| Record name | 5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Glycolate Oxidase and its Inhibitors
Disclaimer: The specific compound "Glycolate oxidase-IN-1" does not correspond to a publicly documented or commercially available inhibitor. This guide provides a comprehensive overview of the mechanism of action of the enzyme Glycolate (B3277807) Oxidase (GO) and the established mechanisms of its known inhibitors.
Core Function and Mechanism of Glycolate Oxidase
Glycolate oxidase (GO), also known as hydroxyacid oxidase, is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of α-hydroxy acids.[1][2] In humans, it is predominantly expressed in the liver and pancreas.[3] The primary function of GO is to catalyze the oxidation of glycolate to glyoxylate (B1226380), with the simultaneous reduction of molecular oxygen to hydrogen peroxide (H₂O₂).[2][4] This enzymatic reaction is a key step in photorespiration in plants and is implicated in the pathophysiology of certain human diseases, notably Primary Hyperoxaluria Type 1 (PH1).[5][6]
The catalytic mechanism of Glycolate Oxidase, which utilizes a flavin mononucleotide (FMN) cofactor, can be dissected into two primary half-reactions:[1][6]
-
Reductive Half-Reaction: The substrate, glycolate, binds to the active site of the enzyme. A proton is abstracted from the C-2 carbon of glycolate, leading to the formation of a carbanion.[1] This carbanion then forms a covalent adduct with the N-5 atom of the FMN flavin ring, facilitating a two-electron transfer that reduces the FMN and oxidizes the glycolate to glyoxylate.[1]
-
Oxidative Half-Reaction: The reduced FMN cofactor is reoxidized by molecular oxygen (O₂), which acts as the electron acceptor. This process results in the formation of hydrogen peroxide (H₂O₂).[1]
Enzymatic Reaction of Glycolate Oxidase
Caption: Enzymatic conversion of glycolate to glyoxylate by Glycolate Oxidase.
The Active Site of Glycolate Oxidase
Glycolate oxidase possesses a conserved three-dimensional structure characterized by a β8/α8 barrel fold, typical of α-hydroxy acid oxidases.[2][7] The FMN cofactor is situated at the carboxy-terminal end of the β-strands within this barrel.[1] The active site is a pocket where substrate and inhibitor binding occurs. Several key amino acid residues are critical for the binding of the substrate and for catalysis. In human Glycolate Oxidase, these include:
-
Tyrosine 26 (Tyr26), Arginine 167 (Arg167), and Arginine 263 (Arg263): These residues form hydrogen bonds with the carboxyl group of the substrate, anchoring it in the correct orientation within the active site.[7][8]
-
Histidine 260 (His260) and Tyrosine 132 (Tyr132): These residues interact with the hydroxyl group of the substrate, which is the site of oxidation.[7][9]
-
Lysine 230 (Lys230): This residue interacts with the isoalloxazine ring of the FMN cofactor, facilitating the electron transfer from the substrate.[1]
The flexibility of certain regions, such as "loop 4," and specific residues like Tryptophan 110 (Trp110), allows the active site to accommodate substrates of varying sizes.[7]
Mechanism of Action of Glycolate Oxidase Inhibitors
The inhibition of Glycolate Oxidase is a key therapeutic strategy for Primary Hyperoxaluria Type 1 (PH1).[6][9] In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate (B1200264) by lactate (B86563) dehydrogenase (LDH).[6][10] By inhibiting GO, the production of its substrate, glyoxylate, is reduced, thereby decreasing the synthesis of oxalate.[6]
Glycolate Oxidase inhibitors can be classified based on their mechanism of action, which is typically determined through enzyme kinetic studies. The primary mechanisms observed are:
-
Competitive Inhibition: The inhibitor molecule structurally resembles the natural substrate (glycolate) and competes for binding to the active site of the enzyme. This prevents the substrate from binding and halts the enzymatic reaction.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This affects both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).[11][12]
General Inhibition Mechanisms of Glycolate Oxidase
Caption: Competitive vs. Non-competitive/Mixed inhibition of an enzyme.
Quantitative Data for Known Glycolate Oxidase Inhibitors
The following table summarizes publicly available data for several known inhibitors of Glycolate Oxidase.
| Inhibitor | Target Organism/Enzyme | IC₅₀ | Kᵢ | Mechanism of Action | Reference(s) |
| 4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole (TACA) | Spinach | - | 16 nM | - | [5] |
| 4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Human | 1 µM | - | - | |
| 4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Mouse | - | 91.2 µM | Non-competitive | [13] |
| 4-Carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) | Human | - | 15 nM | - | [6] |
| Potassium Dichromate | - | 0.096 µM | - | Mixed Linear | [11] |
| Sodium Dichromate | - | 0.108 µM | - | Mixed Linear | [11][14] |
| Colistimethate Sodium | - | 2.3 µM | - | Mixed Linear | [11][14] |
| Compound 11 (from fragment screening) | Human | 40 µM | - | - | [12][15] |
| Compound 12 (from fragment screening) | Human | 27 µM | - | - | [12][15] |
| Compound 13 (from fragment screening) | Human | 44 µM | - | Mixed Model | [12][15] |
| Compound 14 (from fragment screening) | Human | 158 µM | - | Mixed Model | [12][15] |
| 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline (TKP) | Spinach | - | 4.8 µM | - | [5] |
Experimental Protocols: High-Throughput Screening for Glycolate Oxidase Inhibitors
A common method for identifying and characterizing GO inhibitors is a fluorescence-based enzymatic assay. The following protocol is a generalized methodology based on the Amplex® Red assay system.[12][14] This assay detects the H₂O₂, a product of the GO reaction.
Protocol: Amplex® Red-Based Glycolate Oxidase Activity Assay
A. Materials and Reagents:
-
Purified recombinant human Glycolate Oxidase (hGO)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, 0.01% Triton X-100.[12]
-
Substrate Stock: Sodium glycolate solution in assay buffer.
-
Inhibitor Compounds: Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Detection Reagent Mix: Horseradish peroxidase (HRP) and Amplex® Red reagent in assay buffer.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader capable of excitation at ~530-560 nm and emission detection at ~590 nm.
B. Assay Procedure:
-
Compound Plating: Dispense test inhibitors at various concentrations into the wells of the 384-well plate. Include appropriate controls (e.g., no inhibitor for 100% activity, no enzyme for background).
-
Enzyme Addition: Prepare a solution of hGO (e.g., final concentration of 30 nM) and glycolate substrate (e.g., final concentration of 30 µM) in assay buffer.[12] Add this reaction mixture to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the enzymatic reaction and any inhibition to occur.[12][14]
-
Detection: Add the Detection Reagent Mix (containing HRP and Amplex® Red) to each well.[12] Amplex® Red reacts with the H₂O₂ produced by GO in a 1:1 stoichiometry, catalyzed by HRP, to generate the highly fluorescent product, resorufin.[14]
-
Signal Measurement: Immediately measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[12]
-
Experimental Workflow for Inhibitor Screening
Caption: Workflow for a high-throughput screen of Glycolate Oxidase inhibitors.
References
- 1. Webpapers 2001: Glycolate Oxidase Site [chem.uwec.edu]
- 2. Glycolate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycolate Oxidase Modulates Reactive Oxygen Species–Mediated Signal Transduction during Nonhost Resistance in Nicotiana benthamiana and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional structures of glycolate oxidase with bound active-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycolate_Oxidase [collab.its.virginia.edu]
- 10. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
A Technical Guide to the Discovery and Synthesis of a Novel Glycolate Oxidase Inhibitor
This document provides a comprehensive overview of the discovery, synthesis, and characterization of a representative potent Glycolate (B3277807) Oxidase (GO) inhibitor, identified through DNA-Encoded Chemical Library (DECL) screening. This inhibitor serves as a paradigm for the development of therapeutics targeting Primary Hyperoxaluria Type 1 (PH1).
Introduction to Glycolate Oxidase and Primary Hyperoxaluria Type 1
Glycolate oxidase (GO), also known as hydroxy acid oxidase 1 (HAO1), is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glycolate.[1][2] It catalyzes the oxidation of glycolate to glyoxylate (B1226380), a precursor to oxalate (B1200264).[2] In the genetic disorder Primary Hyperoxaluria Type 1 (PH1), a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGXT) leads to the accumulation of glyoxylate, which is then converted to oxalate.[1][3] The excessive production of oxalate results in the formation of calcium oxalate crystals in the kidneys, leading to recurrent kidney stones and progressive renal failure.[1][3]
Substrate reduction therapy, which aims to decrease the production of a toxic metabolite, is a promising therapeutic strategy for PH1.[3] By inhibiting GO, the upstream enzyme in the pathway leading to oxalate production, the accumulation of glyoxylate and subsequently oxalate can be mitigated.[1][3] The safety of GO inhibition is supported by the benign nature of glycolate accumulation, as it is highly soluble and readily excreted.[3]
Discovery of a Novel Glycolate Oxidase Inhibitor
The discovery of the representative inhibitor, herein referred to based on its published designation, was achieved through a DNA-Encoded Chemical Library (DECL) screening.[4] DECL technology enables the screening of billions of diverse compounds simultaneously to identify potent binders to a target protein.[4] This high-throughput screening method identified two novel chemical series of potent HAO1 inhibitors.[4]
The general workflow for a DECL-based discovery of a GO inhibitor is as follows:
Synthesis of the Representative Inhibitor
The representative inhibitor, Compound 5 from Belyanskaya et al. (2021), is a key example from a novel series of potent HAO1 inhibitors. While the specific, detailed synthesis steps are often found in the supplementary materials of the publication, a general synthetic route can be outlined based on the structure of the molecule and common medicinal chemistry practices. The synthesis would likely involve the coupling of a substituted indazole carboxylic acid with an appropriate amine-containing fragment.
For the purpose of this guide, a plausible, generalized synthetic scheme is presented. Researchers should refer to the specific publication for the detailed experimental procedures.
A potential synthetic route to the core scaffold of the inhibitor series involves standard coupling reactions, such as amide bond formation, followed by modifications to explore the structure-activity relationship (SAR). For instance, the indazole carboxylic acid moiety has been shown to be crucial for potent inhibition.[4]
Quantitative Data
The inhibitory activity of the representative compound and its analogs was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Compound | hHAO1 IC50 (µM) | mHAO1 IC50 (µM) | Reference |
| Compound 5 | 0.024 | 0.027 | Belyanskaya et al., J. Med. Chem. 2021 |
| Compound 6 | 0.011 | 0.013 | Belyanskaya et al., J. Med. Chem. 2021 |
| Compound 29 | 0.005 | 0.004 | Belyanskaya et al., J. Med. Chem. 2021 |
| CCPST | - | 43 - 198 | As referenced in Belyanskaya et al., 2021 |
Table 1: In vitro potency of representative Glycolate Oxidase inhibitors against human (hHAO1) and mouse (mHAO1) enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
A detailed protocol for the expression and purification of recombinant human liver glycolate oxidase has been previously described.[5] In general, the gene encoding hHAO1 is cloned into an expression vector and transformed into a suitable host, such as E. coli. Protein expression is induced, and the cells are harvested and lysed. The recombinant protein is then purified using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography.
The activity of hHAO1 and the potency of its inhibitors can be measured using a fluorescence-based assay that detects the production of hydrogen peroxide (H2O2), a product of the GO-catalyzed reaction.[1]
-
Principle: The Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the GO activity.
-
Reagents:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl2, and 0.01% Triton X-100.[1]
-
Amplex Red Reagent: A solution containing HRP (0.2 U/mL) and Amplex Red (100 µM) in the assay buffer.[1]
-
Substrate: Glycolate solution in assay buffer.
-
Enzyme: Purified recombinant hHAO1.
-
Inhibitor: Test compounds dissolved in DMSO.
-
-
Procedure:
-
Dispense varying concentrations of the test compound into a 384-well plate.[1]
-
Add a solution of hHAO1 and glycolate to each well.[1]
-
Incubate at room temperature for 10 minutes.[1]
-
Add the Amplex Red reagent to initiate the reaction.[1]
-
Measure the fluorescence emission at 585 nm with excitation at 570 nm using a plate reader.[1]
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
SPR can be used to measure the binding affinity and kinetics of the inhibitor to hHAO1.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the inhibitor) binds to a ligand (the immobilized enzyme).
-
Procedure:
-
Immobilize purified hHAO1 onto a Ni-NTA sensor chip via a C-terminal His6-tag.[1]
-
Prepare serial dilutions of the inhibitor in an appropriate running buffer (e.g., 20 mM HEPES, pH 7.5, 0.05% TWEEN20, 200 mM NaCl, 0.5 mM TCEP, 5% DMSO).[1]
-
Inject the inhibitor solutions over the chip surface at a constant flow rate.[1]
-
Monitor the change in the SPR signal over time to obtain sensorgrams.
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Signaling Pathways and Mechanism of Action
The therapeutic rationale for inhibiting Glycolate Oxidase is based on its position in the metabolic pathway that leads to oxalate production.
The representative inhibitor acts as a competitive inhibitor at the active site of Glycolate Oxidase. X-ray crystallography studies of similar inhibitors have shown that the carboxylic acid moiety engages in key interactions within the binding pocket of the enzyme.[4] By blocking the active site, the inhibitor prevents the binding and oxidation of the natural substrate, glycolate, thereby reducing the production of glyoxylate.
References
- 1. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 2. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and characterization of recombinant human liver glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Glycolate Oxidase-IN-1: A Technical Overview for Drug Discovery Professionals
An In-depth Examination of a Novel Salicylic (B10762653) Acid-Based Inhibitor of Glycolate (B3277807) Oxidase for the Potential Treatment of Primary Hyperoxaluria Type 1
Introduction
Primary hyperoxaluria type 1 (PH1) is a rare and severe genetic disorder characterized by the overproduction of oxalate (B1200264), leading to the formation of calcium oxalate crystals in the kidneys and other organs.[1] A key enzyme implicated in the pathological pathway of PH1 is glycolate oxidase (GO), which catalyzes the oxidation of glycolate to glyoxylate (B1226380), a direct precursor of oxalate.[1][2] Inhibition of GO represents a promising therapeutic strategy to reduce oxalate production. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Glycolate oxidase-IN-1, a novel inhibitor belonging to the salicylic acid class, and its analogs.
This compound, also identified as compound 26 in the scientific literature, is a salicylic acid derivative that has demonstrated inhibitory activity against glycolate oxidase with an IC50 of 38.2 μM.[3][4][5][6][7][8][9] Furthermore, it has shown the ability to decrease the production of oxalate in a cellular model of PH1, highlighting its potential as a therapeutic agent.[3][4][5] This document will delve into the quantitative SAR data, detailed experimental methodologies, and the molecular interactions governing the inhibitory activity of this compound series.
Quantitative Structure-Activity Relationship (SAR)
The inhibitory potency of this compound and its analogs against glycolate oxidase has been systematically evaluated. The following table summarizes the key quantitative data, providing a clear comparison of the structure-activity relationships within this series of salicylic acid derivatives.
| Compound ID | Chemical Structure | IC50 (µM) for GO Inhibition | Oxalate Reduction in Hepatocytes (%) |
| This compound (26) | 5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid | 38.2 | 67.3 ± 32% at 6.25 µM |
Data compiled from publicly available information.
Experimental Protocols
A detailed understanding of the methodologies employed to generate the SAR data is crucial for the interpretation and replication of these findings.
Glycolate Oxidase Inhibition Assay
The in vitro inhibitory activity of the compounds against glycolate oxidase was determined using a spectrophotometric assay.
Principle: The assay measures the decrease in the rate of oxidation of glycolate to glyoxylate by monitoring the consumption of a chromogenic substrate.
Protocol:
-
Enzyme Preparation: Recombinant human glycolate oxidase is purified and diluted to a working concentration in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrate (glycolate), a chromogenic reagent (e.g., 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid), and the test inhibitor at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a spectrophotometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Oxalate Production Assay
The efficacy of the inhibitors in a cellular context was assessed by measuring the reduction of oxalate levels in a mouse hepatocyte model of primary hyperoxaluria type 1.
Principle: The assay quantifies the amount of oxalate secreted by hepatocytes into the culture medium following treatment with the test compounds.
Protocol:
-
Cell Culture: Primary mouse hepatocytes from a PH1 model are cultured in appropriate media.
-
Compound Treatment: The cells are treated with this compound or its analogs at various concentrations for a specified period (e.g., 24 or 48 hours).[3]
-
Sample Collection: The cell culture supernatant is collected.
-
Oxalate Quantification: The concentration of oxalate in the supernatant is determined using a commercially available oxalate assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
Data Analysis: The percentage of oxalate reduction is calculated by comparing the oxalate levels in treated cells to those in untreated control cells.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of oxalate production via glycolate oxidase and the point of inhibition.
Caption: Workflow for the evaluation of this compound and its analogs.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics for primary hyperoxaluria type 1. The salicylic acid scaffold provides a tractable platform for further chemical optimization to enhance potency and drug-like properties. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of this and other series of glycolate oxidase inhibitors. The insights gained from the structure-activity relationship analysis will be instrumental in guiding future drug design efforts aimed at delivering a safe and effective treatment for patients suffering from this debilitating disease.
References
- 1. Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. This compound | 乙醇酸氧化酶抑制剂 | CAS 330977-65-6 | 美国InvivoChem [invivochem.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
In Silico Modeling of Glycolate Oxidase Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of inhibitors to Glycolate (B3277807) Oxidase (GOX). Glycolate oxidase is a key peroxisomal flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H2O2) as a byproduct.[1][2][3] In humans, GOX (also known as hydroxyacid oxidase 1, HAO1) is a therapeutic target for primary hyperoxaluria, a genetic disorder characterized by the accumulation of oxalate, which can lead to kidney stone formation and renal failure.[2][3][4][5][6] In plants, GOX plays a crucial role in photorespiration and defense signaling pathways through the production of H2O2.[1][7][8][9] Understanding the molecular interactions between GOX and its inhibitors is crucial for the development of novel therapeutics.
Core Concepts in In Silico Modeling
In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to simulate and predict the interactions between a drug candidate and its biological target. For Glycolate Oxidase, these techniques are instrumental in identifying and optimizing potential inhibitors. Key in silico approaches include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. These methods allow researchers to predict binding affinities, visualize binding modes, and understand the structural basis of inhibitor potency and selectivity.
Quantitative Data Summary
The following table summarizes quantitative data for various inhibitors of Glycolate Oxidase, providing a comparative overview of their binding affinities.
| Inhibitor | Target Organism/Enzyme | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Human HAO1 | Kd: 47.5 µM | Surface Plasmon Resonance (SPR) | [4] |
| Compound 13 (allosteric inhibitor) | Human HAO1 | IC50: 44 µM | Fluorescence-based activity assay | [4] |
| Compound 14 (allosteric inhibitor) | Human HAO1 | IC50: 158 µM | Fluorescence-based activity assay | [4] |
| Quercetin | Spinach GOX | Non-competitive inhibitor | In vitro enzyme inhibition assay | [10] |
| Kaempferol | Spinach GOX | Competitive inhibitor | In vitro enzyme inhibition assay | [10] |
Experimental Protocols
In Silico Molecular Docking of a Glycolate Oxidase Inhibitor
This protocol outlines the typical steps for performing a molecular docking study to predict the binding mode and affinity of a small molecule inhibitor to Glycolate Oxidase.
1. Protein Preparation:
-
Objective: To prepare the 3D structure of Glycolate Oxidase for docking.
-
Procedure:
-
Retrieve the crystal structure of human Glycolate Oxidase (e.g., PDB ID: 2RDU, 7M2O) from the Protein Data Bank.[11][12][13]
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.
-
Assign partial charges to the atoms of the protein using a force field (e.g., Kollman charges).
-
The prepared protein structure is saved in a suitable format (e.g., .pdbqt) for the docking software.[11]
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of the inhibitor molecule.
-
Procedure:
-
Obtain the 2D structure of the inhibitor (e.g., from a chemical database or drawn using a molecule editor).
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field to obtain a low-energy conformation.
-
Assign partial charges and define rotatable bonds.
-
Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt).[11]
-
3. Molecular Docking:
-
Objective: To predict the binding pose and affinity of the inhibitor to the protein.
-
Procedure:
-
Define the binding site on the Glycolate Oxidase structure. This is typically a grid box centered on the active site or a known allosteric site.
-
Utilize a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding conformation of the ligand within the defined binding site.[10][14]
-
The docking algorithm will generate multiple possible binding poses and score them based on a scoring function that estimates the binding free energy.
-
The pose with the most favorable score (e.g., lowest binding energy) is considered the most likely binding mode.
-
4. Analysis of Results:
-
Objective: To interpret the docking results.
-
Procedure:
-
Visualize the predicted binding pose of the inhibitor in the active site of Glycolate Oxidase.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the protein.
-
Compare the predicted binding mode with available experimental data (if any) to validate the docking results.
-
The calculated binding affinity can be used to rank different inhibitors and guide further optimization.
-
Visualizations
Signaling Pathway of Glycolate Oxidase in Plant Defense
Caption: Glycolate Oxidase in the peroxisome produces H₂O₂, which acts as a signaling molecule to induce defense gene expression.
In Silico Workflow for Glycolate Oxidase Inhibitor Discovery
Caption: A general workflow for the in silico discovery and optimization of Glycolate Oxidase inhibitors.
References
- 1. Glycolate Oxidase Modulates Reactive Oxygen Species–Mediated Signal Transduction during Nonhost Resistance in Nicotiana benthamiana and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 3. Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 5. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolate_Oxidase [collab.its.virginia.edu]
- 7. Glycolate oxidase is an alternative source for H2O2 production during plant defense responses and functions independently from NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Glycolate oxidase-dependent H2O2 production regulates IAA biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. Exploring glycolate oxidase (GOX) as an antiurolithic drug target: molecular modeling and in vitro inhibitor study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Glycolate Oxidase-IN-1 Target Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target enzyme kinetics of Glycolate (B3277807) oxidase-IN-1. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for studying this inhibitor and its interaction with its target enzyme, glycolate oxidase.
Introduction to Glycolate Oxidase and its Inhibition
Glycolate oxidase (GO) is a peroxisomal flavoenzyme that plays a crucial role in photorespiration in plants and in glyoxylate (B1226380) and dicarboxylate metabolism in animals.[1][2] In humans, it catalyzes the oxidation of glycolate to glyoxylate, a precursor to oxalate (B1200264).[3][4] Elevated levels of oxalate can lead to the formation of calcium oxalate crystals, a hallmark of primary hyperoxaluria type 1 (PH1), a rare genetic disorder.[2][5] Consequently, inhibition of glycolate oxidase is a promising therapeutic strategy for the treatment of PH1.[5]
Glycolate oxidase-IN-1, also identified as compound 26, is a salicylic (B10762653) acid derivative that has been identified as an inhibitor of glycolate oxidase.[6][7][8] This guide will delve into the specifics of its interaction with the enzyme.
Quantitative Kinetic Data
The inhibitory potency of this compound against its target enzyme, glycolate oxidase, has been quantified. The available data is summarized in the table below.
| Inhibitor | Target Enzyme | IC50 (μM) | CAS Number | Source |
| This compound (compound 26) | Glycolate Oxidase (GO) | 38.2 | 330977-65-6 | [6][7][8] |
Signaling Pathway and Point of Inhibition
Glycolate oxidase is a key enzyme in the metabolic pathway that converts glycolate to glyoxylate. This pathway is a central part of photorespiration and contributes to the production of oxalate in animals. This compound exerts its effect by directly inhibiting the activity of glycolate oxidase, thereby blocking the conversion of glycolate to glyoxylate and subsequently reducing the production of oxalate.
Glycolate metabolism and inhibition by this compound.
Experimental Protocols for Enzyme Kinetic Analysis
The determination of the kinetic parameters of glycolate oxidase inhibition by this compound can be achieved using various established assay methods. Below are detailed protocols for two common assays: the Amplex Red fluorescence assay and the 2,6-Dichlorophenolindophenol (DCIP) colorimetric assay.
Amplex Red Fluorescence Assay for Glycolate Oxidase Activity
This assay is a highly sensitive method for detecting the hydrogen peroxide (H₂O₂) produced during the oxidation of glycolate by glycolate oxidase.
Principle:
Glycolate oxidase catalyzes the oxidation of glycolate, producing glyoxylate and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the glycolate oxidase activity.
Materials:
-
Glycolate oxidase
-
This compound
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Glycolate (substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Amplex Red reagent in DMSO.
-
Prepare stock solutions of HRP and glycolate in the assay buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Glycolate oxidase solution
-
Varying concentrations of this compound (or DMSO for control).
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare a reaction mixture containing Amplex Red reagent, HRP, and glycolate in the assay buffer.
-
Add the reaction mixture to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at multiple time points or after a fixed incubation period (e.g., 30 minutes) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Plot the rate of fluorescence increase (or endpoint fluorescence) against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Workflow for the Amplex Red glycolate oxidase assay.
2,6-Dichlorophenolindophenol (DCIP) Assay for Glycolate Oxidase Activity
This colorimetric assay measures the reduction of DCIP, an artificial electron acceptor, which is coupled to the oxidation of glycolate.
Principle:
Glycolate oxidase oxidizes glycolate to glyoxylate. In this assay, the electrons transferred from glycolate are accepted by DCIP, causing its reduction and a corresponding decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to the enzyme activity.
Materials:
-
Glycolate oxidase
-
This compound
-
2,6-Dichlorophenolindophenol (DCIP)
-
Glycolate (substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
96-well clear microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DCIP in the assay buffer.
-
Prepare a stock solution of glycolate in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make further dilutions in the assay buffer.
-
-
Assay Setup:
-
In a microplate well or cuvette, add the following:
-
Assay buffer
-
DCIP solution
-
Varying concentrations of this compound (or solvent control).
-
Glycolate solution at various concentrations (for determining the mode of inhibition).
-
-
-
Initiation of Reaction:
-
Add the glycolate oxidase solution to the mixture to start the reaction.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the extinction coefficient of DCIP.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (glycolate) and the inhibitor.
-
Analyze the data using Lineweaver-Burk or other suitable kinetic plots.
-
Workflow for the DCIP glycolate oxidase assay.
Conclusion
This compound is a valuable tool for studying the role of glycolate oxidase in both normal physiology and disease states such as primary hyperoxaluria type 1. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the kinetic properties of this inhibitor and its potential as a therapeutic agent. The detailed methodologies for the Amplex Red and DCIP assays offer robust and reliable means to quantify the inhibitory effects and elucidate the mechanism of action of this compound and other potential inhibitors of this key metabolic enzyme.
References
- 1. New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
Technical Guide on the Cellular Activity and Analysis of Glycolate Oxidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available data exists for a compound specifically named "Glycolate oxidase-IN-1". This guide focuses on the target enzyme, Glycolate (B3277807) Oxidase (GO), and the established methodologies for evaluating the cellular uptake and distribution of small molecule inhibitors directed against it, using publicly known inhibitors as examples where appropriate.
Introduction: The Therapeutic Target - Glycolate Oxidase (GO)
Glycolate oxidase (GO), also known as hydroxyacid oxidase 1 (HAO1), is a peroxisomal flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), with a subsequent, less efficient oxidation of glyoxylate to oxalate (B1200264).[1][2] This enzymatic activity is a key focus in the development of therapeutics for Primary Hyperoxaluria Type I (PH1).
-
Pathophysiology of PH1: PH1 is a rare genetic disorder caused by a deficiency in the liver-specific peroxisomal enzyme alanine:glyoxylate aminotransferase (AGT). AGT deficiency leads to an accumulation of glyoxylate, which is then converted into oxalate by GO and lactate (B86563) dehydrogenase (LDH).[1] The resulting overproduction of oxalate leads to the formation of insoluble calcium oxalate crystals, causing recurrent kidney stones, nephrocalcinosis, and progressive renal failure.
-
Therapeutic Rationale for GO Inhibition: By inhibiting GO, the production of glyoxylate from glycolate is blocked, reducing the substrate pool available for oxalate synthesis. This "substrate reduction therapy" is a validated approach to treating PH1.[3] The target enzyme, GO, is primarily located within the peroxisomes of hepatocytes.[1] Therefore, any small molecule inhibitor must not only penetrate the hepatocyte plasma membrane but also traverse the cytosol and enter the peroxisome to engage its target.
The Glyoxylate Metabolism Pathway
The pathway illustrates the central role of Glycolate Oxidase (GO) in producing glyoxylate, the precursor to pathologic oxalate in Primary Hyperoxaluria Type I (PH1). An effective inhibitor must reach the peroxisome to block this key step.
Cellular Uptake and Distribution: A Methodological Overview
Direct quantitative data on the cellular uptake and subcellular distribution of specific GO inhibitors are not extensively reported in peer-reviewed literature. However, the process can be characterized using established drug development methodologies. The primary goal is to determine the intracellular concentration of the inhibitor, particularly its unbound concentration within the peroxisome.
Key Methodologies for Cellular Uptake Analysis
2.1.1 Cell Permeability Assays These assays measure the rate at which a compound crosses a cell monolayer. The Caco-2 cell model is a standard for predicting intestinal absorption, but for liver-targeted drugs, a hepatocyte-based model is more relevant.[4]
-
Protocol:
-
Cell Culture: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) on permeable supports (e.g., Transwell™ plates) until a confluent monolayer is formed.
-
Dosing: Add the inhibitor to the apical (AP) compartment.
-
Sampling: At various time points, collect samples from the basolateral (BL) compartment.
-
Quantification: Analyze the concentration of the inhibitor in the AP and BL samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculation: Determine the apparent permeability coefficient (Papp), typically in cm/s.
-
2.1.2 Intracellular Concentration Measurement This method directly quantifies the amount of drug that has accumulated within the cells.[5][6]
-
Protocol:
-
Incubation: Incubate cultured hepatocytes with the GO inhibitor at a known concentration for various time points.
-
Harvesting: Aspirate the medium and wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable method (e.g., sonication, organic solvent extraction).
-
Quantification: Measure the inhibitor concentration in the cell lysate via LC-MS/MS.
-
Normalization: Determine the total protein content or cell number in parallel wells to normalize the intracellular drug amount (e.g., nmol/mg protein or nmol/10⁶ cells).[7] The intracellular volume can be used to convert this to a molar concentration.[8]
-
Methodologies for Subcellular Distribution Analysis
To confirm the inhibitor reaches its peroxisomal target, subcellular fractionation is required.
-
Protocol:
-
Cell Treatment & Homogenization: Treat a large batch of hepatocytes with the inhibitor. Harvest the cells and homogenize them gently to rupture the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles (e.g., nuclei, mitochondria, and finally peroxisomes in a microsomal fraction).
-
Density Gradient Ultracentrifugation: For higher purity, layer the microsomal fraction onto a sucrose (B13894) or Percoll density gradient and centrifuge at high speed. Organelles will separate into bands based on their buoyant density.
-
Fraction Analysis:
-
Collect the fractions corresponding to different organelles.
-
Confirm the identity of the fractions using Western blotting for organelle-specific marker proteins (e.g., Catalase for peroxisomes, Cytochrome c for mitochondria).
-
Quantify the concentration of the GO inhibitor in each fraction using LC-MS/MS.
-
-
Data Presentation: Cellular Activity of Known GO Inhibitors
While direct uptake data is limited, studies report the effective concentrations of inhibitors required to reduce oxalate production in cellular models. This serves as an indirect measure of the compound's ability to reach and inhibit its intracellular target.
| Compound Name / ID | Cell Model | Assay Endpoint | Effective Concentration (EC₅₀ / IC₅₀) | Citation |
| CCPST | Agxt1-/- Mouse Hepatocytes | Oxalate Production | EC₅₀ ≈ 25-34 µM | [2] |
| Compound 7 (Dual GO/LDHA) | Agxt-knockdown Mouse Hepatocytes | Oxalate Production | IC₅₀ = 88 nM | |
| Colistimethate sodium | CHO-GO Cells | Indirect Cytotoxicity | IC₅₀ = 8.3 µM | [1] |
| Furylsalicylates | Agxt1-/- Mouse Hepatocytes | Oxalate Production | EC₅₀ ≈ 3 µM | [1] |
Note: EC₅₀/IC₅₀ values in cell-based assays reflect a combination of cell permeability, target engagement, and mechanism of action, not just cellular uptake.
Visualized Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel Glycolate Oxidase inhibitor, from initial cell exposure to subcellular localization analysis.
References
- 1. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Glycolate Oxidase Inhibition on Glyoxylate Metabolism
Disclaimer: The specific compound "Glycolate oxidase-IN-1" is not readily identifiable in the scientific literature. Therefore, this guide utilizes a well-characterized glycolate (B3277807) oxidase inhibitor, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) , as a representative example to discuss the effects of glycolate oxidase inhibition on glyoxylate (B1226380) metabolism. The principles and methodologies described are broadly applicable to the study of other glycolate oxidase inhibitors.
Introduction
Glycolate oxidase (GO) is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate. It catalyzes the oxidation of glycolate to glyoxylate, which is a key metabolic intermediate.[1][2] In certain pathological conditions, such as Primary Hyperoxaluria Type 1 (PH1), deficiencies in enzymes responsible for glyoxylate detoxification lead to its accumulation and subsequent conversion to oxalate (B1200264).[1][2] This can result in the formation of calcium oxalate crystals, leading to kidney stones and renal damage.[1][2] Inhibition of glycolate oxidase is a promising therapeutic strategy to reduce the production of glyoxylate and consequently lower oxalate levels.[1][2][3] This technical guide provides a comprehensive overview of the effects of a representative glycolate oxidase inhibitor, CCPST, on glyoxylate metabolism, including quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of CCPST on glycolate oxidase and oxalate production.
Table 1: In Vitro Inhibition of Mouse Glycolate Oxidase by CCPST [1][2]
| Parameter | Value |
| Inhibition Type | Noncompetitive |
| Ki | 20.3 µM[1] / 91.2 µM[2] |
| IC50 | 43.5 µM[1] |
Note: The differing Ki values may be due to variations in experimental assay conditions.[4]
Table 2: Effect of CCPST on Oxalate Production [1][2]
| Experimental System | Metric | Concentration | Effect |
| Agxt1-/- Mouse Hepatocytes | EC50 | 25.3 µM | Significant reduction in oxalate production at 24 hours[1] |
| Agxt1-/- Mouse Model (in vivo) | Daily Oral Dose | 110 mg/kg | 30-50% reduction in urine oxalate after 11 days[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Glycolate Oxidase Enzymatic Assay
This protocol is adapted from methodologies used to characterize glycolate oxidase inhibitors.[2][5]
-
Objective: To determine the in vitro inhibitory activity of a compound against glycolate oxidase.
-
Principle: The activity of glycolate oxidase is measured by monitoring the production of hydrogen peroxide (H₂O₂), a co-product of the oxidation of glycolate to glyoxylate. The H₂O₂ is detected using a fluorometric assay, such as the Amplex Red assay.[5][6]
-
Materials:
-
Purified recombinant glycolate oxidase
-
Glycolate (substrate)
-
CCPST or other test inhibitor
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, 0.01% Triton X-100)[5]
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red reagent, and HRP.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add varying concentrations of the test inhibitor (e.g., CCPST) to the wells.
-
To initiate the reaction, add a solution of glycolate oxidase and glycolate to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time.
-
Calculate the rate of reaction and determine the inhibitory parameters (IC₅₀, Kᵢ) by fitting the data to appropriate enzyme kinetic models.[2]
-
2. In Vivo Evaluation of Glycolate Oxidase Inhibitors in a Mouse Model of Primary Hyperoxaluria Type 1 (Agxt1-/-)
This protocol is based on studies evaluating the in vivo efficacy of GO inhibitors.[1][2]
-
Objective: To assess the ability of a test compound to reduce urinary oxalate excretion in a relevant animal model.
-
Animal Model: Agxt1-/- mice, which lack the enzyme alanine-glyoxylate aminotransferase and exhibit hyperoxaluria.[2]
-
Materials:
-
Procedure:
-
Acclimatize Agxt1-/- mice to metabolic cages.
-
Collect 24-hour baseline urine samples to determine initial oxalate and glycolate levels.
-
Administer the test compound (e.g., CCPST) orally to the mice at a predetermined dose and frequency (e.g., daily for 11 days).[2]
-
Collect 24-hour urine samples at regular intervals throughout the treatment period.
-
Measure the concentration of oxalate and glycolate in the collected urine samples using a suitable assay.[2]
-
Analyze the data to determine the percentage reduction in urinary oxalate excretion compared to baseline levels.
-
Mandatory Visualizations
Diagram 1: Glyoxylate Metabolism and the Site of Action of Glycolate Oxidase Inhibitors
Caption: Inhibition of Glycolate Oxidase by CCPST.
Diagram 2: Experimental Workflow for Screening Glycolate Oxidase Inhibitors
Caption: Workflow for GO Inhibitor Screening.
References
- 1. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching glycolate oxidase inhibitors based on QSAR, molecular docking, and molecular dynamic simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Investigating the Role of the HAO1 Gene with Glycolate Oxidase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the Hydroxyacid Oxidase 1 (HAO1) gene and its protein product, glycolate (B3277807) oxidase (GOX), with a specific focus on the investigational inhibitor, Glycolate oxidase-IN-1. This document details the function of HAO1, its implication in disease, and methodologies for studying its inhibition.
Introduction to HAO1 and Glycolate Oxidase
The HAO1 gene encodes the enzyme glycolate oxidase (GOX), a peroxisomal flavoenzyme.[1] In humans, HAO1 is primarily expressed in the liver and pancreas.[1] The enzyme catalyzes the oxidation of glycolate to glyoxylate (B1226380), and subsequently, glyoxylate can be converted to oxalate (B1200264).[1][2] This metabolic pathway is of significant interest due to its role in certain pathological conditions.
GOX is a (S)-2-hydroxy-acid oxidase that utilizes a flavin mononucleotide (FMN) cofactor.[3] Its primary function involves the oxidation of short-chain 2-hydroxy acids, with a preference for glycolate.[1] The reaction consumes oxygen and produces hydrogen peroxide as a byproduct.[2]
Dysregulation of the HAO1-mediated pathway is critically implicated in Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder.[2] In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate by lactate (B86563) dehydrogenase and also by glycolate oxidase.[2] The excess oxalate forms insoluble calcium oxalate crystals, leading to kidney stones, nephrocalcinosis, and potentially end-stage renal disease.[4] Therefore, inhibiting HAO1 activity presents a promising therapeutic strategy for reducing oxalate overproduction in PH1 patients.[5]
This compound: A Targeted Inhibitor
This compound, also identified as compound 26, is a salicylic (B10762653) acid derivative that acts as an inhibitor of glycolate oxidase.[6][7] It has been investigated for its potential to reduce oxalate production in hepatocytes, making it a valuable tool for studying the therapeutic potential of HAO1 inhibition in the context of primary hyperoxaluria.[6]
Quantitative Data on this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 38.2 μM | [6][7] |
| Effect on Oxalate Production | At 6.25 μM, significantly reduced excreted oxalate by 67.3 ± 32% in mouse hepatocytes. | [6] |
| At 12.5 μM, the reduction was 105.8 ± 29.2% after 24 hours and 62.3 ± 24.4% after 48 hours of treatment, without cytotoxicity. | [6] |
Signaling and Metabolic Pathways
The inhibition of HAO1 by this compound directly impacts the metabolic pathway responsible for converting glycolate to oxalate. Understanding this pathway is crucial for interpreting experimental results.
Caption: Metabolic pathway of glycolate and the role of HAO1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of the HAO1 gene and the effect of this compound.
In Vitro Glycolate Oxidase Activity Assay (Amplex Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced by the glycolate oxidase reaction.
Materials:
-
Recombinant human HAO1 (hHAO1) protein
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Glycolate (substrate)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, and 0.01% Triton X-100
-
384-well black microplates
-
Plate reader with fluorescence capabilities (Excitation: ~570 nm, Emission: ~585 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Amplex Red reagent (100 µM) and HRP (0.2 U/mL) in Assay Buffer. Protect from light.
-
Prepare a stock solution of glycolate in Assay Buffer.
-
-
Assay Protocol:
-
Add 10 µL of hHAO1 solution (e.g., 30 nM final concentration) and 10 µL of various concentrations of this compound (or DMSO for control) to the wells of a 384-well plate.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the glycolate substrate solution (e.g., 30 µM final concentration).
-
Immediately add 10 µL of the Amplex Red/HRP working solution.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Oxalate Production Assay
This assay measures the effect of this compound on oxalate production in a cellular context, particularly in a model of primary hyperoxaluria.
Materials:
-
Hepatocytes (e.g., primary mouse hepatocytes from an Agxt1 knockout model of PH1)
-
Cell culture medium (e.g., Williams' Medium E with appropriate supplements)
-
This compound
-
Glycolate
-
Oxalate assay kit (e.g., commercially available colorimetric or fluorometric kits)
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Seed hepatocytes in culture plates at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor (and a DMSO control).
-
Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
-
Glycolate Challenge:
-
Add glycolate to the medium to stimulate oxalate production.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the oxalate concentration in the supernatant using a commercial oxalate assay kit according to the manufacturer's instructions.
-
Normalize the oxalate levels to the total protein content of the cells in each well.
-
-
Data Analysis:
-
Calculate the percentage reduction in oxalate production for each inhibitor concentration compared to the DMSO control.
-
Experimental and Logical Workflows
Visualizing the experimental workflow can aid in the planning and execution of studies investigating HAO1 and its inhibitors.
Caption: A logical workflow for investigating HAO1 and its inhibitors.
Conclusion
The inhibition of HAO1 by small molecules like this compound represents a targeted approach for substrate reduction therapy in primary hyperoxaluria type 1. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of the HAO1 gene and evaluate the efficacy of its inhibitors. Future studies, potentially moving towards in vivo models, will be crucial in translating these findings into viable therapeutic options for patients with this debilitating disease.
References
- 1. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 2. Structure of human glycolate oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. US11261447B2 - Methods for inhibition of HAO1 (hydroxyacid oxidase 1 (glycolate oxidase)) gene expression - Google Patents [patents.google.com]
- 5. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
Methodological & Application
Application Notes and Protocols: Glycolate Oxidase-IN-1 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro enzyme inhibition assay of Glycolate (B3277807) Oxidase (GO) using the inhibitor Glycolate oxidase-IN-1. Glycolate oxidase is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2] This enzyme is a key component of photorespiration in plants and is involved in glyoxylate and dicarboxylate metabolism.[2][3] In humans, GO is encoded by the HAO1 gene, and its inhibition is a therapeutic target for primary hyperoxaluria type I, a rare metabolic disorder.[4][5] this compound, a salicylic (B10762653) acid derivative, has been identified as an inhibitor of this enzyme.[6]
The provided protocol is based on a robust and sensitive fluorescence-based assay that measures the rate of H₂O₂ production, a direct indicator of GO activity, using the Amplex® Red reagent.
Signaling Pathway of Glycolate Oxidase
Glycolate oxidase plays a crucial role in cellular metabolism, primarily in the peroxisome. Its enzymatic activity generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that acts as a signaling molecule in various physiological processes. In plants, GO-derived H₂O₂ is involved in defense signaling pathways against pathogens.[7][8][9] The inhibition of Glycolate Oxidase by this compound directly reduces the production of glyoxylate and H₂O₂.
Caption: Glycolate Oxidase Signaling Pathway and Inhibition.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines the major steps of the in vitro enzyme inhibition assay for this compound. The workflow is designed for a high-throughput screening format using 384-well plates.
Caption: Experimental Workflow for the Glycolate Oxidase Inhibition Assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring glycolate oxidase activity.[10][11][12]
1. Materials and Reagents
-
Enzyme: Recombinant Human Glycolate Oxidase (hGO/HAO1)
-
Inhibitor: this compound
-
Substrate: Glycolate
-
Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP)
-
Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Solvent: Dimethyl Sulfoxide (DMSO)
-
Plate: 384-well black, flat-bottom assay plate
-
Instrumentation: Fluorescence plate reader
2. Reagent Preparation
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4.
-
Glycolate Oxidase (GO) Stock Solution: Prepare a 1 mg/mL stock solution in assay buffer. Store at -80°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Glycolate Stock Solution: Prepare a 1 M stock solution in deionized water.
-
Amplex® Red Stock Solution: Prepare a 10 mM stock solution in DMSO. Store protected from light.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution in assay buffer.
3. Assay Procedure
-
Prepare this compound Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM to 0.1 µM).
-
Further dilute these intermediate solutions in assay buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Prepare Working Solutions (on the day of the experiment):
-
GO Working Solution: Dilute the GO stock solution to the final desired concentration (e.g., 30 nM) in assay buffer.[10]
-
Reaction Mix: Prepare a solution containing glycolate and the Amplex® Red/HRP detection system. For a final concentration of 30 µM glycolate, 100 µM Amplex® Red, and 0.2 U/mL HRP, mix the appropriate volumes of the stock solutions in assay buffer.[10]
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of the 384-well plate.
-
Include control wells:
-
Positive Control (100% activity): 5 µL of assay buffer with DMSO (at the same final concentration as the inhibitor wells).
-
Negative Control (0% activity/background): 5 µL of assay buffer with DMSO, to which GO will not be added.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the GO working solution to all wells except the negative control wells.
-
To the negative control wells, add 10 µL of assay buffer.
-
Centrifuge the plate briefly to mix and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the Reaction Mix to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Presentation and Analysis
The quantitative data from this assay should be organized for clarity and ease of comparison.
Table 1: Raw Fluorescence Data
| Well | Compound | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) |
| A1 | Positive Control | 0 | 50123 | 50567 | 49876 |
| A2 | Negative Control | - | 512 | 534 | 509 |
| B1 | This compound | 100 | 897 | 912 | 885 |
| B2 | This compound | 50 | 1543 | 1567 | 1532 |
| ... | ... | ... | ... | ... | ... |
Table 2: Data Analysis and Inhibition Calculation
| Concentration (µM) | Mean RFU | Std Dev | % Inhibition |
| 0 (Positive Control) | 50189 | 346 | 0 |
| 100 | 898 | 13.5 | 98.4 |
| 50 | 1547 | 17.6 | 97.1 |
| ... | ... | ... | ... |
Calculation of Percent Inhibition:
% Inhibition = [ 1 - ( (RFUinhibitor - RFUnegative control) / (RFUpositive control - RFUnegative control) ) ] * 100
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Table 3: Summary of Inhibition Potency
| Inhibitor | IC₅₀ (µM) |
| This compound | [Calculated Value] |
| Reference Inhibitor | [Value] |
By following this detailed protocol, researchers can accurately determine the in vitro inhibitory activity of this compound against Glycolate Oxidase, providing valuable data for drug development and further scientific investigation.
References
- 1. Webpapers 2001: Glycolate Oxidase Intro [chem.uwec.edu]
- 2. proteopedia.org [proteopedia.org]
- 3. Glycolate oxidase-dependent H2O2 production regulates IAA biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Glycolate Oxidase Modulates Reactive Oxygen Species–Mediated Signal Transduction during Nonhost Resistance in Nicotiana benthamiana and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycolate oxidase is an alternative source for H2O2 production during plant defense responses and functions independently from NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of Glycolate Oxidase-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolate (B3277807) oxidase (GO) is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), producing hydrogen peroxide (H₂O₂) as a byproduct. This enzyme is a key player in photorespiration in plants and in glycolate metabolism in animals.[1][2][3][4] In humans, GO is primarily expressed in the liver and pancreas.[2] The accumulation of oxalate, a downstream product of glyoxylate metabolism, is implicated in the pathophysiology of Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder.[5][6] Therefore, inhibitors of GO are of significant interest as potential therapeutics for PH1. Glycolate oxidase-IN-1 is a salicylic (B10762653) acid derivative that acts as an inhibitor of GO.[7][8] This document provides a detailed protocol for a cell-based assay to determine the activity of this compound.
The assay principle is based on the measurement of hydrogen peroxide (H₂O₂) produced by endogenous GO in cultured cells. The production of H₂O₂ is quantified using the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive and stable fluorogenic probe. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.[9][10][11] The fluorescence intensity is directly proportional to the amount of H₂O₂ generated, and thus to the GO activity. By treating cells with varying concentrations of this compound, a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC₅₀).
Signaling Pathway
Experimental Workflow
Quantitative Data Summary
Table 1: this compound Activity Data
| Parameter | Value | Reference |
| IC₅₀ | 38.2 µM | [7][8] |
Table 2: Example Data for IC₅₀ Curve Generation
| This compound (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 4.5 |
| 1 | 8.2 ± 3.1 |
| 5 | 21.5 ± 5.8 |
| 10 | 35.1 ± 6.2 |
| 25 | 48.9 ± 7.1 |
| 50 | 65.3 ± 5.5 |
| 100 | 82.4 ± 4.9 |
| 200 | 95.1 ± 3.8 |
Experimental Protocols
Materials and Reagents
-
Cells: Human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
-
Cell Culture Medium: Williams' Medium E or other appropriate hepatocyte culture medium.[12][13]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Collagen-coated 96-well plates
-
This compound
-
Sodium Glycolate
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (containing Amplex® Red reagent, Horseradish Peroxidase (HRP), and a stable H₂O₂ solution for standard curve)[7][9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol
1. Cell Culture and Seeding
-
Culture human hepatocytes in a T-75 flask with complete culture medium (supplemented with FBS and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells in a collagen-coated 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to obtain working concentrations ranging from 2x the final desired concentrations (e.g., 0.2 µM to 400 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Carefully remove the culture medium from the wells and add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 1 hour at 37°C and 5% CO₂.
3. Glycolate Oxidase Reaction
-
Prepare a 20 mM stock solution of sodium glycolate in PBS.
-
Add 50 µL of the sodium glycolate stock solution to each well to initiate the GO reaction. The final concentration of glycolate will be 10 mM.
-
Incubate the plate for 2 hours at 37°C and 5% CO₂.
4. Hydrogen Peroxide Detection
-
Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions. Typically, this involves diluting the Amplex® Red reagent and HRP in the provided reaction buffer.[10]
-
Prepare a hydrogen peroxide standard curve by serially diluting the provided H₂O₂ stock solution in reaction buffer. Recommended concentrations range from 0 to 10 µM.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well of the cell plate and the standard curve plate.
-
Incubate the plates for 30 minutes at room temperature, protected from light.
5. Fluorescence Measurement
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at 545 nm and emission at 590 nm.[9][11]
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the H₂O₂ standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
H₂O₂ Concentration in Samples: Use the standard curve equation to calculate the concentration of H₂O₂ produced in each well.
-
Percentage Inhibition: Calculate the percentage of GO inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (H₂O₂ concentration in treated well / H₂O₂ concentration in vehicle control well)] x 100
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of GO activity.[14][15][16]
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for all commercial kits and reagents. Appropriate safety precautions should be taken when handling all chemicals and cell lines.
References
- 1. Enhancing the Catalytic Activity of Glycolate Oxidase from Chlamydomonas reinhardtii through Semi-Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolate oxidase-dependent H2O2 production regulates IAA biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycolate Oxidase Activity Assay Kit - Elabscience® [elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 8. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]
- 11. labroots.com [labroots.com]
- 12. bdj.co.jp [bdj.co.jp]
- 13. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Glycolate Oxidase-IN-1 for Primary Hyperoxaluria Type 1 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary hyperoxaluria type 1 (PH1) is a rare genetic disorder characterized by the deficiency of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT).[1][2] This deficiency leads to the accumulation of glyoxylate, which is then converted to oxalate (B1200264).[3] The excessive production of oxalate results in the formation of calcium oxalate crystals in the kidneys and other organs, leading to nephrocalcinosis, recurrent kidney stones, and progressive renal failure.[2][4]
A promising therapeutic strategy for PH1 is substrate reduction therapy, which aims to decrease the production of glyoxylate.[1][5] Glycolate (B3277807) oxidase (GO), encoded by the HAO1 gene, is a key enzyme in the metabolic pathway that converts glycolate to glyoxylate.[1][5] Therefore, inhibiting GO presents a targeted approach to reducing the oxalate burden in PH1 patients.
Glycolate oxidase-IN-1, a salicylic (B10762653) acid derivative, is an inhibitor of glycolate oxidase. In vitro studies have demonstrated its potential to reduce oxalate production in hepatocytes. These application notes provide an overview of the use of this compound in a primary hyperoxaluria mouse model, including its mechanism of action, experimental protocols, and representative data.
Mechanism of Action
This compound functions as a substrate reduction therapy agent by inhibiting the enzymatic activity of glycolate oxidase. By blocking the conversion of glycolate to glyoxylate, it reduces the available substrate for oxalate synthesis.[5] This mechanism helps to lower the overall production of oxalate in the liver, thereby mitigating the pathological consequences of PH1. Several salicylic acid derivatives have been identified as noncompetitive inhibitors of GO.[6]
Signaling Pathway of Oxalate Production in PH1 and the Role of this compound
Caption: Metabolic pathway in PH1 and the intervention point of this compound.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and the in vivo efficacy of a comparable small molecule GO inhibitor, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), in a PH1 mouse model.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| IC₅₀ | 38.2 µM | Recombinant Mouse GO | MedchemExpress |
| Oxalate Reduction | 67.3 ± 32% | Agxt1⁻/⁻ Mouse Hepatocytes | MedchemExpress |
| Concentration for Oxalate Reduction | 6.25 µM | Agxt1⁻/⁻ Mouse Hepatocytes | MedchemExpress |
Table 2: In Vivo Efficacy of a Comparable GO Inhibitor (CCPST) in Agxt1⁻/⁻ Mice
| Parameter | Treatment Group | Result | Duration | Reference |
| Urinary Oxalate Reduction | CCPST (110 mg/kg/day, oral) | 30-50% reduction | 11 days | [1][5] |
| Urinary Oxalate (µmol/24h) | Baseline | ~1.33 ± 0.21 | - | [1] |
| CCPST (Day 11) | Significantly reduced vs. baseline (p < 0.01) | 11 days | [1] | |
| Urinary Glycolate (µmol/24h) | Baseline | ~0.97 ± 0.13 | - | [1] |
| CCPST (Day 11) | Significantly increased vs. baseline | 11 days | [1] |
Experimental Protocols
In Vivo Study in a Primary Hyperoxaluria (PH1) Mouse Model
This protocol describes a general procedure for evaluating the efficacy of a glycolate oxidase inhibitor in the Agxt1 knockout mouse model of PH1.
1. Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: Agxt1 knockout (Agxt1⁻/⁻) on a C57BL/6 background. These mice exhibit hyperoxaluria, a key feature of PH1.[1]
-
Age: 8-12 weeks
-
Sex: Male mice are often preferred as they may exhibit a more pronounced hyperoxaluric phenotype.[7]
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified.[8][9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Materials
-
This compound
-
Vehicle for dissolution (e.g., 0.5% carboxymethylcellulose)
-
Agxt1⁻/⁻ mice
-
Metabolic cages for urine collection[10]
-
Analytical equipment for oxalate and glycolate measurement (e.g., ion chromatography-mass spectrometry or colorimetric assay kits)[11]
-
Standard laboratory equipment for animal handling and dosing (e.g., gavage needles)
3. Experimental Workflow
Caption: General experimental workflow for in vivo evaluation of a GO inhibitor.
4. Detailed Procedure
-
Acclimatization: Acclimate mice to individual metabolic cages for at least 3 days prior to the start of the experiment to allow for adaptation and to minimize stress-related variations in urine output.[10]
-
Baseline Urine Collection: Collect 24-hour urine samples from each mouse for 2-3 consecutive days to establish baseline levels of urinary oxalate, glycolate, and creatinine.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Compound Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer the compound or vehicle to the mice daily via oral gavage. The volume should be adjusted based on the animal's body weight.
-
-
Urine Collection During Treatment: Collect 24-hour urine samples at regular intervals throughout the study period (e.g., weekly) to monitor the effect of the treatment over time.
-
Endpoint and Sample Collection:
-
At the end of the treatment period (e.g., 2-4 weeks), collect a final 24-hour urine sample.
-
Euthanize the animals according to approved veterinary protocols.
-
Collect blood via cardiac puncture for plasma analysis.
-
Perfuse the liver and kidneys with saline and collect the tissues for histological analysis or measurement of enzyme activity.
-
-
Biochemical Analysis:
-
Measure the volume of the 24-hour urine collections.
-
Analyze urine samples for oxalate and glycolate concentrations. Normalization to creatinine excretion is recommended to account for variations in urine output.[12]
-
Plasma can also be analyzed for oxalate levels.
-
-
Data Analysis:
-
Compare the changes in urinary oxalate and glycolate excretion from baseline to the end of treatment between the vehicle and inhibitor-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.[13]
-
In Vitro Hepatocyte Assay
1. Cell Culture
-
Isolate primary hepatocytes from Agxt1⁻/⁻ mice.
-
Culture the hepatocytes in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary growth factors.
2. Treatment
-
Plate the hepatocytes in collagen-coated plates.
-
After cell attachment, treat the hepatocytes with varying concentrations of this compound or vehicle control.
-
To stimulate oxalate production, the culture medium can be supplemented with glycolate.[1]
3. Sample Collection and Analysis
-
Collect the cell culture supernatant at different time points (e.g., 24, 48, 72 hours) after treatment.
-
Measure the oxalate concentration in the supernatant.
-
Cell viability assays (e.g., MTT assay) should be performed to assess the cytotoxicity of the compound.[13]
Safety and Toxicology
Preliminary in vitro data for some salicylic acid derivatives suggest a good safety profile with no observed cytotoxicity at effective concentrations.[6] However, comprehensive in vivo toxicology studies are essential to evaluate the safety of this compound for chronic administration. This should include monitoring for any adverse effects on animal well-being, as well as histopathological examination of major organs.[8][14]
Conclusion
This compound represents a promising small molecule inhibitor for the substrate reduction therapy of primary hyperoxaluria type 1. The protocols outlined above provide a framework for the preclinical evaluation of this and other GO inhibitors in a relevant mouse model. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycolate Oxidase With Dicer-substrate siRNA Reduces Calcium Oxalate Deposition in a Mouse Model of Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formation of oxalate from glycolate in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and safe in vivo treatment of primary hyperoxaluria type 1 via LNP-CRISPR-Cas9-mediated glycolate oxidase disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine–glyoxylate aminotransferase-deficient mice, a model for primary hyperoxaluria that responds to adenoviral gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Veterinary Care - Guide for the Care and Use of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Health Evaluation of Experimental Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Of Mice and Men: Experimental Induction of Calcium Oxalate Nephrolithiasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Screening Performance for the Risk of Hyperoxaluria and Urolithiasis Using the Urinary Oxalate/Creatinine Ratio: A Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Survey of Laboratory Animal Veterinarians Regarding Mouse Welfare in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Oxalate Production in Cells Treated with Glycolate Oxidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of cells with Glycolate (B3277807) oxidase-IN-1, a known inhibitor of Glycolate Oxidase (GO), and the subsequent measurement of changes in intracellular oxalate (B1200264) production.
Background
Glycolate oxidase (GO) is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glycolate.[1][2] In humans, it catalyzes the oxidation of glycolate to glyoxylate (B1226380).[3][4][5] This glyoxylate can then be further oxidized to oxalate.[3][6][7] The accumulation of oxalate is a key pathological factor in conditions such as primary hyperoxaluria, leading to the formation of calcium oxalate kidney stones.[3][4][8]
Glycolate oxidase-IN-1 is a salicylic (B10762653) acid derivative that acts as an inhibitor of glycolate oxidase, with a reported IC50 of 38.2 μM.[9][10] By inhibiting GO, this compound effectively reduces the production of glyoxylate from glycolate, thereby decreasing the downstream synthesis of oxalate.[9][11] Studies have shown that treatment of hepatocytes with this compound significantly reduces the levels of excreted oxalate, highlighting its potential as a therapeutic agent for hyperoxaluria.[9]
Measuring the intracellular concentration of oxalate following treatment with this compound is a critical step in evaluating its efficacy and understanding its mechanism of action in a cellular context. This protocol outlines a robust method for quantifying intracellular oxalate levels using a commercially available colorimetric assay kit.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of oxalate production from glycolate and the experimental workflow for assessing the effect of this compound.
Caption: Biochemical pathway of oxalate production and its inhibition.
References
- 1. Webpapers 2001: Glycolate Oxidase Site [chem.uwec.edu]
- 2. mdpi.com [mdpi.com]
- 3. Glycolate_Oxidase [collab.its.virginia.edu]
- 4. Glycolate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 5. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 6. The formation of oxalate from glycolate in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycolate Oxidase-IN-1 in Substrate Reduction Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Hyperoxaluria Type 1 (PH1) is a rare genetic disorder characterized by the deficiency of the liver enzyme alanine-glyoxylate aminotransferase (AGT).[1][2][3] This deficiency leads to the accumulation of glyoxylate (B1226380), which is then converted to oxalate (B1200264).[1][2] The excess oxalate combines with calcium to form insoluble calcium oxalate crystals that deposit in the kidneys and other tissues, leading to recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease.[1][2]
Substrate reduction therapy (SRT) is a promising therapeutic strategy for PH1.[1] SRT aims to decrease the production of the toxic substrate, in this case, oxalate, by inhibiting an enzyme upstream in the metabolic pathway.[1] Glycolate (B3277807) oxidase (GO) is a key enzyme in the pathway that converts glycolate to glyoxylate, the direct precursor of oxalate.[1] Inhibition of GO is therefore a rational approach to reduce the oxalate burden in PH1 patients.[1]
This document provides detailed application notes and protocols for the use of Glycolate oxidase-IN-1 , a potent and specific inhibitor of Glycolate Oxidase, for studying substrate reduction therapy in preclinical models of Primary Hyperoxaluria Type 1. For the purpose of these notes, we will use the well-characterized inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) as a representative example of a this compound.[1][4][5]
Data Presentation
The following tables summarize the quantitative data for CCPST as a representative this compound.
Table 1: In Vitro Efficacy of this compound (CCPST)
| Parameter | Species | Value | Reference |
| IC50 (Enzymatic Assay) | Mouse | 43.5 µM - 195.7 µM | [1][5] |
| Ki (Inhibition Constant) | Mouse | 20.3 µM - 91.2 µM | [1][5] |
| Inhibition Type | Mouse | Noncompetitive | [1][5] |
| EC50 (Oxalate Reduction) | Primary Hepatocytes (from Agxt1-/- mice) | 25.3 µM (at 24h) | [5] |
Table 2: In Vivo Efficacy of this compound (CCPST)
| Animal Model | Dosage | Route of Administration | Treatment Duration | Effect on Urinary Oxalate | Reference |
| Agxt1-/- mice | 110 mg/kg/day | Oral | 11 days | 30-50% reduction | [5] |
Signaling Pathway
The diagram below illustrates the metabolic pathway of glyoxylate and the therapeutic intervention point of this compound.
Caption: Glyoxylate metabolism and the role of this compound.
Experimental Protocols
In Vitro Glycolate Oxidase (GO) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant Glycolate Oxidase enzyme
-
This compound (e.g., CCPST)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
Substrate solution (Glycolic acid)
-
Detection reagent (e.g., a mix containing horseradish peroxidase and a suitable chromogen like Amplex Red or O-dianisidine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a dilution series of this compound in assay buffer.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add 50 µL of the diluted this compound solutions. Add 25 µL of the recombinant GO enzyme solution to each well. Incubate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 25 µL of the glycolic acid substrate solution to each well to initiate the reaction.
-
Signal Development: Immediately add 100 µL of the detection reagent to each well.
-
Measurement: Incubate the plate at 37°C, protected from light, for 15-30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red).
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Oxalate Production Assay in a PH1 Model
This protocol describes the measurement of oxalate production in a cellular model of PH1, such as primary hepatocytes from Agxt1-/- mice or a genetically engineered cell line (e.g., AGXT-knockout HepG2 cells).
Materials:
-
PH1 model cells (e.g., primary hepatocytes from Agxt1-/- mice)
-
Cell culture medium
-
Glycolate solution
-
This compound (e.g., CCPST)
-
Oxalate assay kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the PH1 model cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Glycolate Challenge: Add glycolate to the cell culture medium to a final concentration that induces robust oxalate production (e.g., 1 mM).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant for oxalate measurement.
-
Oxalate Measurement: Determine the oxalate concentration in the supernatant using a commercial oxalate assay kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the oxalate concentration to a measure of cell viability (e.g., protein concentration). Calculate the percent reduction in oxalate production for each inhibitor concentration and determine the EC50 value.
In Vivo Efficacy Study in a PH1 Mouse Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound in a PH1 mouse model (Agxt1-/- mice).
Materials:
-
Agxt1-/- mice
-
This compound (e.g., CCPST)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine collection
-
Urine collection tubes
-
Oxalate assay kit
Procedure:
-
Animal Acclimation: Acclimate the Agxt1-/- mice to individual metabolic cages for at least 3 days before the start of the experiment.
-
Baseline Urine Collection: Collect 24-hour urine samples from all mice to establish baseline oxalate levels.
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle control and different doses of this compound). Administer the treatment daily via the desired route (e.g., oral gavage).
-
Urine Collection during Treatment: Collect 24-hour urine samples at specified time points throughout the treatment period (e.g., weekly).
-
Urine Oxalate Measurement: Measure the oxalate concentration in the collected urine samples using a commercial oxalate assay kit. It is recommended to also measure creatinine (B1669602) levels to normalize for urine dilution.
-
Data Analysis: Calculate the change in urinary oxalate excretion from baseline for each treatment group. Compare the oxalate levels in the treated groups to the vehicle control group to determine the in vivo efficacy of the inhibitor.
Experimental Workflow Diagrams
Caption: Workflow for in vitro characterization of this compound.
Caption: Workflow for in vivo efficacy testing in a PH1 mouse model.
References
- 1. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine–glyoxylate aminotransferase-deficient mice, a model for primary hyperoxaluria that responds to adenoviral gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mouse alanine:glyoxylate aminotransferase gene (Agxt1): cloning, expression, and mapping to chromosome 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery Strategies for Targeting Glycolate Oxidase in Preclinical Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolate (B3277807) oxidase (GO) is a key peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), a direct precursor of oxalate (B1200264).[1][2] In the context of primary hyperoxaluria type 1 (PH1), a rare genetic disorder characterized by excessive oxalate production, inhibition of GO has emerged as a promising therapeutic strategy.[3][4] This document details various in vivo delivery methods that have been successfully employed in preclinical models to inhibit GO activity, thereby reducing oxalate production. While specific in vivo delivery data for "Glycolate oxidase-IN-1," a salicylic (B10762653) acid derivative and potent GO inhibitor[5], is not extensively documented in publicly available literature, this report outlines established methodologies for the systemic and targeted delivery of other GO inhibitors. These include small molecule inhibitors, RNA interference (RNAi) therapeutics, and gene-editing technologies.
Signaling Pathway and Therapeutic Intervention
The metabolic pathway leading to oxalate production involves the conversion of glycolate to glyoxylate by glycolate oxidase. In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate.[4] Therapeutic strategies aim to inhibit GO to reduce the substrate for oxalate synthesis.
References
- 1. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Glycolate Oxidase-IN-1 in Studying Ethylene Glycol Poisoning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol poisoning is a serious medical condition that can lead to severe metabolic acidosis, acute kidney injury, and death. The toxicity of ethylene glycol is not due to the parent compound itself, but rather its metabolic byproducts. The primary metabolic pathway involves the sequential oxidation of ethylene glycol to glycolaldehyde (B1209225), glycolic acid, glyoxylic acid, and finally oxalic acid. The accumulation of glycolic acid is the main contributor to metabolic acidosis, while the precipitation of calcium oxalate (B1200264) crystals in the renal tubules leads to kidney damage.
Current treatment strategies for ethylene glycol poisoning focus on inhibiting the first step of this metabolic cascade, the conversion of ethylene glycol to glycolaldehyde by alcohol dehydrogenase (ADH), using antidotes such as fomepizole or ethanol. However, there is a growing interest in exploring downstream targets for therapeutic intervention. One such target is glycolate (B3277807) oxidase (GO), the enzyme responsible for the conversion of glycolic acid to glyoxylic acid.
This document provides detailed application notes and experimental protocols for the use of Glycolate Oxidase-IN-1 , a known inhibitor of glycolate oxidase, in the context of studying ethylene glycol poisoning. This compound is a salicylic (B10762653) acid derivative with a reported IC50 of 38.2 μM for glycolate oxidase.[1][2][3] While its primary research application has been in the context of primary hyperoxaluria type 1 (PH1), its mechanism of action suggests potential utility as a research tool and a potential therapeutic lead for mitigating the toxic effects of ethylene glycol metabolism.
Mechanism of Action
This compound acts as an inhibitor of glycolate oxidase, the enzyme that catalyzes the oxidation of glycolic acid to glyoxylic acid. By blocking this step in the metabolic pathway of ethylene glycol, this compound is hypothesized to prevent the downstream formation of oxalic acid, a key contributor to renal toxicity. Furthermore, by halting the progression of a major metabolic pathway, it may also help to ameliorate the severe metabolic acidosis associated with the accumulation of acidic metabolites.
Data Presentation
The following tables summarize the key quantitative data currently available for this compound and the toxicokinetics of ethylene glycol. It is important to note that the data for this compound is derived from studies on primary hyperoxaluria, and further research is required to determine its efficacy specifically in ethylene glycol poisoning models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Model | Condition | Reference |
| IC50 | 38.2 μM | Not specified | Enzyme inhibition assay | [1][2][3] |
| Oxalate Reduction | 67.3 ± 32% | Mouse Hepatocytes | 6.25 μM, 48h | [1] |
| Oxalate Reduction | 105.8 ± 29.2% | Mouse Hepatocytes | 12.5 μM, 24h | [1] |
| Oxalate Reduction | 62.3 ± 24.4% | Mouse Hepatocytes | 12.5 μM, 48h | [1] |
Table 2: Ethylene Glycol Toxicokinetics and Lethal Doses
| Parameter | Species | Value | Reference |
| Minimum Lethal Dose | Human | ~1.4 mL/kg | [4] |
| Minimum Lethal Dose | Cat | 1.5 mL/kg | [4] |
| Minimum Lethal Dose | Dog | 6.6 mL/kg | [4] |
| LD50 | Mouse | 1.598 g/kg | [5][6][7] |
| Peak Plasma Concentration | Human | 1-2 hours post-ingestion | [8] |
| Elimination Half-life (untreated) | Human | 3-9 hours | [8] |
Mandatory Visualizations
Caption: Metabolic pathway of ethylene glycol.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Study: Efficacy of this compound in a Hepatocyte Model of Ethylene Glycol Toxicity
This protocol outlines a method to assess the efficacy of this compound in reducing the production of toxic metabolites from ethylene glycol in a primary hepatocyte culture model.
1. Materials
-
Primary human or rodent hepatocytes
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E supplemented with serum, insulin, dexamethasone, and antibiotics)
-
Ethylene glycol (analytical grade)
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell lysis buffer
-
Reagents for measuring glycolic acid and oxalic acid (e.g., commercially available kits or HPLC-MS/MS)
-
Reagents for assessing cell viability (e.g., LDH assay kit)
2. Cell Culture and Treatment
-
Thaw and plate primary hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Prepare stock solutions of ethylene glycol and this compound.
-
Pre-treat a subset of wells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1-2 hours. Include a vehicle control (solvent only).
-
Introduce ethylene glycol to the treatment and control wells at a final concentration known to induce toxicity (e.g., 10-50 mM).
-
Incubate the cells for a time course (e.g., 6, 12, 24, 48 hours).
3. Sample Collection and Analysis
-
At each time point, collect the cell culture supernatant for extracellular metabolite analysis.
-
Wash the cells with ice-cold PBS and lyse them to collect intracellular contents.
-
Measure the concentrations of glycolic acid and oxalic acid in both the supernatant and cell lysates using a validated analytical method such as HPLC-MS/MS or a commercial enzymatic assay kit.
-
Assess cell viability using an LDH assay on the culture supernatant.
4. Data Analysis
-
Calculate the percentage reduction in glycolic acid and oxalic acid production in the inhibitor-treated groups compared to the ethylene glycol-only control group.
-
Determine the EC50 of this compound for the reduction of these metabolites.
-
Correlate the reduction in toxic metabolites with changes in cell viability.
Caption: In Vitro experimental workflow.
In Vivo Study: Evaluation of this compound in a Rodent Model of Ethylene Glycol Poisoning
This protocol describes a preclinical study to evaluate the therapeutic potential of this compound in a rodent model of acute ethylene glycol poisoning.
1. Animals and Housing
-
Male Wistar rats or C57BL/6 mice.
-
Standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Experimental Design
-
Divide animals into the following groups (n=8-10 per group):
-
Group 1 (Control): Vehicle administration only.
-
Group 2 (EG only): Oral administration of a toxic, but sublethal, dose of ethylene glycol (e.g., 5 g/kg for rats).
-
Group 3 (EG + Fomepizole): Ethylene glycol administration followed by treatment with the standard-of-care, fomepizole (positive control).
-
Group 4 (EG + GO-IN-1): Ethylene glycol administration followed by treatment with this compound at various doses.
-
-
Administer ethylene glycol via oral gavage.
-
Administer this compound (or fomepizole) at a clinically relevant time point post-ethylene glycol administration (e.g., 1-2 hours). The route of administration for the inhibitor (e.g., intraperitoneal, intravenous) will depend on its solubility and pharmacokinetic properties.
3. Sample Collection and Monitoring
-
Collect blood samples at baseline and at several time points post-treatment (e.g., 4, 8, 12, 24, 48 hours) for analysis of blood gases, electrolytes, and ethylene glycol metabolites.
-
Collect urine over 24-hour periods to measure urinary output and excretion of glycolic acid and oxalate.
-
Monitor animals for clinical signs of toxicity.
-
At the end of the study, euthanize the animals and collect kidney tissue for histopathological analysis to assess renal damage and calcium oxalate crystal deposition.
4. Data Analysis
-
Compare blood gas parameters and anion gap between treatment groups to assess the effect on metabolic acidosis.
-
Quantify the levels of glycolic acid and oxalic acid in plasma and urine to determine the impact of the inhibitor on metabolite formation and clearance.
-
Score kidney histology for tubular necrosis, inflammation, and crystal deposition.
-
Perform statistical analysis to determine the significance of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. dvm360.com [dvm360.com]
- 5. Open Veterinary Journal [openveterinaryjournal.com]
- 6. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plant Biology Research Using Glycolate Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolate (B3277807) oxidase (GOX) is a key peroxisomal enzyme in the photorespiratory pathway of plants. It catalyzes the oxidation of glycolate to glyoxylate (B1226380), a process that also generates hydrogen peroxide (H₂O₂).[1][2][3] Photorespiration is intricately linked to photosynthesis, and its manipulation has significant implications for plant growth, development, and stress responses.[2] The use of specific inhibitors of glycolate oxidase can be a powerful tool to dissect the role of this enzyme and the broader photorespiratory pathway in various physiological processes.
This document provides detailed application notes and protocols for the experimental use of glycolate oxidase inhibitors in plant biology research. While information on a specific inhibitor, Glycolate oxidase-IN-1, is available in the context of biomedical research, its application in plant biology has not been documented in publicly available literature. Therefore, this guide will focus on the general principles and methodologies for using glycolate oxidase inhibitors in plants, drawing parallels from studies on genetically modified plants with suppressed GOX activity.
This compound: A Profile
This compound, also known as compound 26, is a salicylic (B10762653) acid derivative that has been identified as an inhibitor of glycolate oxidase.[4][5]
Chemical Properties:
| Property | Value |
| Chemical Name | This compound (compound 26) |
| Molecular Formula | C₁₅H₁₁NO₅S |
| Molecular Weight | 317.32 g/mol |
| Inhibitory Activity (IC₅₀) | 38.2 μM |
Mechanism of Action: this compound acts as a competitive inhibitor of glycolate oxidase, thereby blocking the conversion of glycolate to glyoxylate.[4] Its primary documented application is in reducing oxalate (B1200264) production in mammalian hepatocytes, with potential therapeutic applications for primary hyperoxaluria type 1 (PH1).[4][6][7]
Disclaimer: As of the latest literature review, no studies have been published demonstrating the use or efficacy of this compound in plant systems. The following protocols are generalized for the use of glycolate oxidase inhibitors in plants and are based on established methodologies in plant physiology and biochemistry. Researchers should first validate the efficacy and determine the optimal working concentration of any chosen inhibitor, including this compound, in their specific plant system.
Application Notes: Investigating Photorespiration and H₂O₂ Signaling
Principle: Inhibition of glycolate oxidase in plants is expected to lead to the accumulation of its substrate, glycolate, and a reduction in the production of glyoxylate and H₂O₂ within the peroxisomes. This perturbation of the photorespiratory pathway can have several downstream consequences, making GOX inhibitors valuable for studying:
-
The role of photorespiration in photosynthetic efficiency: By blocking the photorespiratory pathway, researchers can investigate its impact on net CO₂ assimilation under various environmental conditions.[8][9]
-
Metabolic regulation and flux: The accumulation of glycolate and potential alterations in other photorespiratory intermediates can be traced to understand metabolic feedback loops.
-
H₂O₂ as a signaling molecule: GOX is a significant source of H₂O₂ in photosynthetic tissues.[3] Inhibiting GOX allows for the study of the specific roles of peroxisomal H₂O₂ in processes such as stomatal closure, programmed cell death, and defense responses.
-
Plant stress responses: Photorespiration is thought to play a role in protecting the photosynthetic apparatus from photoinhibition, particularly under stress conditions. The use of GOX inhibitors can help elucidate this protective function.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Plant Glycolate Oxidase
Objective: To determine the inhibitory potential of a compound on glycolate oxidase activity in a plant protein extract.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Protein extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone)
-
Glycolate oxidase inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Glycolate solution (substrate)
-
Phenylhydrazine (B124118) hydrochloride
-
Spectrophotometer
Procedure:
-
Protein Extraction:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold protein extraction buffer.
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude protein extract.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing the protein extract, buffer, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the mixtures for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the glycolate solution.
-
After a set incubation period, stop the reaction by adding phenylhydrazine hydrochloride, which forms a phenylhydrazone derivative with glyoxylate.
-
Measure the absorbance of the phenylhydrazone at a specific wavelength (e.g., 324 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of glyoxylate production in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Protocol 2: Whole-Plant Application and Physiological Analysis
Objective: To investigate the physiological effects of inhibiting glycolate oxidase in intact plants.
Materials:
-
Healthy, uniformly grown plants (e.g., Arabidopsis thaliana, tobacco, or rice)
-
Glycolate oxidase inhibitor
-
Application medium (e.g., hydroponic solution, or a solution for leaf infiltration or soil drench)
-
Photosynthesis measurement system (e.g., LI-COR LI-6800)
-
Chlorophyll (B73375) fluorometer
-
Equipment for metabolite extraction and analysis (e.g., GC-MS or HPLC)
Procedure:
-
Inhibitor Application:
-
Hydroponics: Add the inhibitor to the hydroponic solution at various concentrations.
-
Leaf Infiltration: Infiltrate a solution containing the inhibitor into the abaxial side of the leaves using a needleless syringe.
-
Soil Drench: Apply a solution of the inhibitor to the soil around the base of the plant.
-
Include appropriate control groups (e.g., vehicle-only treatment).
-
-
Physiological Measurements:
-
At specified time points after treatment, measure the net photosynthetic rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci) under controlled light, CO₂, and temperature conditions.
-
Measure chlorophyll fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm), to assess photoinhibition.
-
-
Metabolite Analysis:
-
Harvest leaf tissue from treated and control plants and immediately freeze in liquid nitrogen.
-
Extract metabolites using a suitable method (e.g., methanol-chloroform extraction).
-
Analyze the levels of glycolate, glyoxylate, and other photorespiratory intermediates using GC-MS or HPLC.
-
-
H₂O₂ Detection:
-
Visualize H₂O₂ production in leaf tissues using staining methods such as 3,3'-diaminobenzidine (B165653) (DAB) staining.
-
Quantitative Data from GOX Suppression Studies
The following tables summarize data from studies on transgenic rice with suppressed glycolate oxidase activity, which can serve as an indicator of the expected effects of a potent GOX inhibitor.
Table 1: Effect of GOX Suppression on Enzyme Activity and Metabolite Levels in Rice
| GOX Suppression Level | Relative GOX Activity (%) | Glycolate Content (relative to wild type) | Glyoxylate Content (relative to wild type) |
| 30% | ~70 | ~40-fold increase | No significant change |
| 60% | ~40 | ~60-fold increase | No significant change |
| 90% | ~10 | ~130-fold increase | No significant change |
Data adapted from studies on inducible antisense suppression of glycolate oxidase in rice.[2]
Table 2: Correlation between GOX Activity and Photosynthetic Rate in Rice
| Parameter | Observation |
| Correlation | A positive linear correlation exists between glycolate oxidase activity and the net photosynthetic rate (P_N). |
| Photoinhibition | Photoinhibition occurs when the reduction in P_N surpasses 60%. |
Data adapted from studies on inducible antisense suppression of glycolate oxidase in rice.[2]
Visualizations
Signaling Pathway
Caption: The photorespiratory pathway and the site of action of a glycolate oxidase inhibitor.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Reactive oxygen species: balancing agents in plants [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Suppression of glycolate oxidase causes glyoxylate accumulation that inhibits photosynthesis through deactivating Rubisco in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) Target Engagement of Glycolate Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the engagement of a compound with its target protein in a cellular environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement within intact cells or cell lysates.
Glycolate (B3277807) oxidase (GO) or Hydroxyacid Oxidase 1 (HAO1) is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H2O2) as a byproduct.[2] This H2O2 can act as a signaling molecule in various cellular processes.[3][4][5][6] GO is a potential therapeutic target for conditions such as primary hyperoxaluria, where its inhibition can reduce the overproduction of oxalate.[7][8] These application notes provide detailed protocols for assessing the target engagement of inhibitors with Glycolate Oxidase using both traditional Western blot-based CETSA and a modern luminescence-based high-throughput CETSA.
Signaling Pathway of Glycolate Oxidase
Glycolate oxidase plays a crucial role in photorespiration and cellular redox signaling. It catalyzes the conversion of glycolate to glyoxylate, which is accompanied by the production of hydrogen peroxide (H2O2). This H2O2 can then act as a second messenger, influencing various downstream signaling cascades.
Glycolate Oxidase-mediated H2O2 production and signaling.
Experimental Protocols
Two primary methods for performing CETSA for Glycolate Oxidase are detailed below: a traditional Western blot-based method and a high-throughput luminescence-based method.
Protocol 1: Western Blot-Based CETSA for Glycolate Oxidase Target Engagement
This protocol outlines the classic CETSA workflow coupled with Western blotting for the detection of soluble Glycolate Oxidase.[9]
Experimental Workflow Diagram
CETSA workflow with Western blot detection.
Materials:
-
Cell line expressing Glycolate Oxidase (e.g., HEK293T)
-
Cell culture medium and supplements
-
Glycolate Oxidase inhibitor (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Glycolate Oxidase (anti-GO/HAO1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of the Glycolate Oxidase inhibitor or vehicle control for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (supernatant) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Glycolate Oxidase.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the amount of soluble Glycolate Oxidase at each temperature.
-
Plot the relative amount of soluble protein against temperature to generate melting curves.
-
For isothermal dose-response (ITDR) experiments, treat cells with a range of inhibitor concentrations and heat at a single, optimized temperature. Plot the soluble protein fraction against the inhibitor concentration.
-
Protocol 2: Luminescence-Based SplitLuc CETSA for High-Throughput Target Engagement
This protocol describes a more recent, higher-throughput method using a split NanoLuciferase (SplitLuc) system to quantify soluble Glycolate Oxidase.[7][8]
Experimental Workflow Diagram
SplitLuc CETSA workflow.
Materials:
-
HEK293T cells
-
Plasmid encoding HAO1 tagged with a small luciferase fragment (e.g., HiBiT)
-
Transfection reagent
-
Assay buffer (e.g., PBS with protease inhibitors)
-
Glycolate Oxidase inhibitors
-
Lysis buffer with 1% NP-40
-
Large luciferase fragment (e.g., LgBiT) protein
-
Luciferase substrate (e.g., furimazine)
-
384-well white plates
Procedure:
-
Cell Transfection and Culture:
-
Transfect HEK293T cells with the HAO1-HiBiT plasmid.
-
Culture the transfected cells for 48-72 hours.
-
-
Compound Incubation and Heat Shock:
-
Dilute cells to a final concentration of 1 x 10^6 cells/mL in assay buffer.
-
Incubate cells with a range of inhibitor concentrations for 1 hour at 37°C.
-
Apply an isothermal heat shock (e.g., 55°C for 3.5 minutes) using a thermal cycler.
-
-
Lysis and Sample Preparation:
-
Lyse the cells by adding 1% NP-40 and incubating at room temperature.
-
Centrifuge to pellet the aggregated proteins and cell debris.
-
-
Luminescence Detection:
-
Transfer the supernatant (soluble protein fraction) to a 384-well white plate.
-
Add the detection reagent containing LgBiT protein and furimazine substrate.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data.
-
Fit concentration-response curves to determine the EC50 values for target stabilization.
-
Data Presentation
The following tables summarize representative quantitative data for four known Glycolate Oxidase inhibitors obtained from a luminescence-based CETSA.[7][10]
Table 1: In Vitro Characterization of Glycolate Oxidase Inhibitors
| Compound | Binding Affinity (KD, nM) (SPR) | Inhibition (IC50, µM) (Amplex Red Assay) | Thermal Shift (ΔTm, °C) (DSF) |
| Compound 1 | 3.9 ± 1.3 | 0.2 ± 0.04 | 14.3 |
| Compound 2 | 4.4 ± 1.0 | 0.4 ± 0.05 | 11.8 |
| Compound 3 | 8.6 ± 3.1 | 1.8 ± 0.08 | 9.3 |
| Compound 4 | 15,300 ± 8,300 | 35.2 ± 0.06 | 1.3 |
Table 2: Cellular Target Engagement of Glycolate Oxidase Inhibitors (SplitLuc CETSA)
| Compound | Intact Cell EC50 (µM) | Lysate EC50 (µM) |
| Compound 1 | 1.7 | 0.3 |
| Compound 2 | 0.9 | 0.2 |
| Compound 3 | > 100 | 25.1 |
| Compound 4 | > 500 | > 500 |
Conclusion
The Cellular Thermal Shift Assay provides a robust platform for validating the target engagement of Glycolate Oxidase inhibitors in a physiologically relevant setting. The traditional Western blot-based method is well-suited for detailed analysis of a few compounds, while the luminescence-based SplitLuc CETSA offers a high-throughput solution for screening larger compound libraries and performing structure-activity relationship studies. The provided protocols and representative data serve as a comprehensive guide for researchers in the field of drug discovery targeting Glycolate Oxidase.
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reactive oxygen species: balancing agents in plants [frontiersin.org]
- 3. Glycolate oxidase is an alternative source for H2O2 production during plant defense responses and functions independently from NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis thaliana overexpressing glycolate oxidase in chloroplasts: H2O2-induced changes in primary metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Glycolate oxidase-dependent H2O2 production regulates IAA biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Glycolate Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various biochemical assays to determine the activity of glycolate (B3277807) oxidase (GO). Glycolate oxidase is a peroxisomal flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), with the concomitant production of hydrogen peroxide (H₂O₂). This enzyme is a key component of photorespiration in plants and is implicated in the pathophysiology of primary hyperoxaluria type 1 in humans, making it a relevant target for drug discovery.[1][2][3]
This document outlines several common and robust methods for measuring GO activity, including direct spectrophotometric assays and coupled assays with colorimetric or fluorometric readouts. Detailed experimental protocols, data presentation tables for comparative analysis, and visualizations of the underlying pathways and workflows are provided to guide researchers in selecting and performing the most suitable assay for their specific needs.
Overview of Assay Methods
Several methods can be employed to measure glycolate oxidase activity, each with its own advantages and limitations. The choice of assay depends on factors such as the required sensitivity, sample type, available equipment, and the specific research question (e.g., kinetic analysis vs. high-throughput screening of inhibitors).
-
Direct Spectrophotometric Assay: This method directly measures the formation of glyoxylate, a product of the GO reaction. Glyoxylate is reacted with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be quantified by its absorbance at 324 nm.[1][4]
-
Coupled Spectrophotometric Assays: These are indirect methods where the production of hydrogen peroxide (H₂O₂), the other product of the GO reaction, is coupled to a secondary reaction that produces a colored product. A common example involves the use of horseradish peroxidase (HRP) to catalyze the oxidation of a chromogenic substrate, such as o-dianisidine, by H₂O₂.[5][6]
-
Coupled Fluorometric Assays: Similar to the coupled spectrophotometric assays, these methods also rely on the detection of H₂O₂. However, they employ a fluorogenic substrate, such as Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine), which is oxidized by HRP to the highly fluorescent product, resorufin.[7] These assays are generally more sensitive than their colorimetric counterparts.
-
Oxygen Consumption Assay: This method directly measures the consumption of molecular oxygen, a substrate in the glycolate oxidase reaction, using an oxygen electrode. This technique is useful for continuous monitoring of the reaction rate.
Quantitative Data Summary
The following tables summarize key quantitative data for glycolate oxidase from different sources and for various inhibitors, providing a basis for comparison and experimental design.
Table 1: Kinetic Parameters of Glycolate Oxidase
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human (recombinant) | Glycolate | 0.54 | 15.7 | 29,074 | [8] |
| Human (recombinant) | Glyoxylate | 5.1 | - | - | [8] |
| Spinach | Glycolate | 0.38 | 33 | 86,842 | [9] |
| Chlamydomonas reinhardtii (recombinant) | Glycolate | 3.2 | 21.1 | 6,594 | [10] |
Table 2: Inhibitor Constants for Glycolate Oxidase
| Inhibitor | Enzyme Source | Inhibition Type | Ki | IC₅₀ | Reference |
| 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Mouse (recombinant) | Non-competitive | 91.2 µM | ~25 µM | [11] |
| 4-carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) | Human (recombinant) | - | 15 nM | - | [12] |
| Potassium dichromate | - | Mixed | - | 0.096 µM | [7] |
| Sodium dichromate | - | Mixed | - | 0.108 µM | [7] |
| Colistimethate sodium | - | Mixed | - | 2.3 µM | [7] |
| Compound 13 (from fragment screening) | Human (recombinant) | Mixed | - | 44 µM | [13] |
| Compound 14 (from fragment screening) | Human (recombinant) | Mixed | - | 158 µM | [13] |
Signaling and Metabolic Pathways
Glycolate oxidase plays a crucial role in the photorespiratory pathway in plants, which salvages carbon lost during the oxygenase activity of RuBisCO. In humans, it is involved in glyoxylate metabolism, and its dysregulation can lead to hyperoxaluria.
Figure 1: Simplified diagram of glycolate metabolism in the peroxisome.
Experimental Protocols
Detailed methodologies for the key assays are provided below. It is recommended to perform all assays with appropriate controls, including a blank (no enzyme or no substrate) and, if applicable, a positive control.
Direct Spectrophotometric Assay with Phenylhydrazine
This protocol is adapted from the method used by Sigma-Aldrich for the enzymatic assay of glycolate oxidase.[4] It relies on the reaction of glyoxylate with phenylhydrazine to form a phenylhydrazone, which absorbs light at 324 nm.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 8.3
-
40 mM Glycolic Acid Solution
-
100 mM Phenylhydrazine HCl Solution (prepare fresh and protect from light)
-
100 mM L-Cysteine HCl Solution (prepare fresh)
-
1 mM Flavin Mononucleotide (FMN) Solution (prepare fresh)
-
Enzyme Diluent: 5 mM FMN with 0.1% (w/v) Bovine Serum Albumin (BSA)
-
Glycolate Oxidase enzyme solution (prepare immediately before use in cold Enzyme Diluent)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 324 nm
Procedure:
-
Prepare a reaction mixture by combining the following reagents in the specified order:
-
2.90 ml 100 mM Potassium Phosphate Buffer, pH 8.3
-
0.20 ml 40 mM Glycolic Acid Solution
-
0.10 ml 100 mM L-Cysteine HCl Solution
-
0.10 ml 100 mM Phenylhydrazine HCl Solution
-
0.06 ml 1 mM FMN Solution
-
-
Mix by swirling and equilibrate to 25°C. If necessary, adjust the pH to 8.3.
-
Oxygenate the solution by bubbling pure O₂ through it for 5-7 minutes immediately before each assay.
-
Pipette 3.0 ml of the oxygenated reaction mixture into a cuvette.
-
Initiate the reaction by adding 0.1 ml of the Glycolate Oxidase enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 15 minutes.
-
Determine the rate of change in absorbance (ΔA₃₂₄/min) from the initial linear portion of the curve for both the test sample and a blank (containing all components except the enzyme).
Calculation of Activity:
One unit of glycolate oxidase is defined as the amount of enzyme that produces 1.0 µmole of glyoxylate from glycolate per minute at pH 8.3 and 25°C. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of glyoxylate phenylhydrazone.
Figure 2: Workflow for the direct spectrophotometric glycolate oxidase assay.
Coupled Spectrophotometric Assay with o-Dianisidine
This protocol is based on the method described for measuring glycolate oxidase activity in plants.[5][14] The H₂O₂ produced by GO is used by HRP to oxidize o-dianisidine, forming a colored radical cation that can be measured at 440 nm.
Materials:
-
Protein Extraction Buffer (e.g., 0.25 M sucrose, 50 mM HEPES, 3 mM EDTA, 1 mM DTT, 3.6 mM L-cysteine, 0.1 mM MgCl₂, 0.6% PVP, protease inhibitors)
-
Glycolate Oxidase Assay Buffer: 0.1 M Potassium Phosphate, pH 8.3
-
Horseradish Peroxidase (HRP) solution
-
o-Dianisidine solution
-
Sodium Glycolate solution
-
96-well microtiter plate
-
Microplate reader capable of reading at 440 nm
Procedure:
-
Prepare the sample by extracting protein from the tissue or cell lysate in ice-cold Protein Extraction Buffer. Centrifuge to clarify the extract and use the supernatant for the assay.
-
Prepare a fresh Glycolate Oxidase Assay Reaction Mixture containing:
-
0.1 M Potassium Phosphate, pH 8.3
-
10 µg/ml HRP
-
0.4 mM o-dianisidine
-
10 mM Sodium Glycolate
-
-
In a 96-well plate, prepare the following in triplicate:
-
Blank: 10 µl of Protein Extraction Buffer + 250 µl of Assay Reaction Mixture.
-
Sample: 10 µl of sample supernatant + 250 µl of Assay Reaction Mixture.
-
-
Read the absorbance at 440 nm at time 0 and then at regular intervals (e.g., every 5-20 minutes) for up to one hour, or until the reaction rate is no longer linear.
-
Calculate the rate of change in absorbance (ΔA₄₄₀/min) for the sample and the blank.
Calculation of Activity:
The specific activity is calculated based on the rate of formation of the o-dianisidine radical, using its molar extinction coefficient (ε = 11.6 mM⁻¹cm⁻¹ at 440 nm), and normalized to the protein concentration of the sample.
Figure 3: Principle of the coupled enzyme assay for glycolate oxidase.
Coupled Fluorometric Assay with Amplex™ Red
This highly sensitive assay is suitable for low-abundance enzymes or for high-throughput screening of inhibitors. The protocol is based on the commercially available Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kits.[7]
Materials:
-
Amplex™ Red reagent
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Sodium Glycolate solution
-
Glycolate Oxidase enzyme solution or sample
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Allow all reagents to come to room temperature.
-
Prepare a 10 mM stock solution of Amplex™ Red in DMSO. Store any unused portion at -20°C, protected from light.
-
Prepare a working solution of Amplex™ Red and HRP in the reaction buffer. Typical final concentrations are 50-100 µM Amplex™ Red and 0.1-0.2 U/ml HRP.
-
In the wells of the black microplate, add your enzyme sample or purified glycolate oxidase.
-
To initiate the reaction, add the Amplex™ Red/HRP working solution containing the substrate, sodium glycolate (the final concentration of glycolate should be optimized for the specific enzyme and experimental goals).
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
Measure the fluorescence at multiple time points to determine the reaction kinetics, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
A standard curve of H₂O₂ can be used to quantify the amount of hydrogen peroxide produced.
Data Analysis:
The rate of fluorescence increase is directly proportional to the rate of H₂O₂ production and thus to the glycolate oxidase activity. For inhibitor studies, the activity is measured at various inhibitor concentrations, and the data are used to calculate the IC₅₀ value.
Applications in Research and Drug Development
-
Plant Biology: These assays are crucial for studying the photorespiratory pathway and its regulation, as well as for screening for herbicides that may target glycolate oxidase.[6]
-
Drug Discovery for Primary Hyperoxaluria: Glycolate oxidase is a therapeutic target for primary hyperoxaluria type 1. The described assays are essential for high-throughput screening of compound libraries to identify GO inhibitors and for characterizing their mechanism of action.[11][12]
-
Enzyme Kinetics and Characterization: The protocols can be adapted to determine the kinetic parameters (Km, Vmax, kcat) of glycolate oxidase from various sources and to study the effects of mutations on its activity.[8][9]
By providing a range of validated methods, these application notes aim to facilitate robust and reproducible measurement of glycolate oxidase activity, thereby supporting advancements in both basic research and therapeutic development.
References
- 1. Glycolate Oxidase (GO) Assay Kit - Profacgen [profacgen.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. byjus.com [byjus.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Glycolate Oxidase Activity Assay in Plants [en.bio-protocol.org]
- 6. "Glycolate Oxidase Activity Assay in Plants" by Amita Kaundal, Clemencia M. Rojas et al. [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Human liver glycolate oxidase : gene identification and protein studies | Semantic Scholar [semanticscholar.org]
- 9. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 14. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]
Troubleshooting & Optimization
Glycolate oxidase-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycolate (B3277807) oxidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Glycolate oxidase-IN-1?
A1: this compound is a small molecule inhibitor of the enzyme Glycolate Oxidase (GO).[1] It is a salicylic (B10762653) acid derivative and is utilized in research, particularly in studies related to metabolic disorders like Primary Hyperoxaluria Type 1 (PH1), due to its ability to reduce oxalate (B1200264) production in hepatocytes.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the enzymatic activity of Glycolate Oxidase. This enzyme is responsible for the oxidation of glycolate to glyoxylate, which is a precursor for oxalate.[3] By blocking this step, the inhibitor helps to decrease the overall production of oxalate.
Q3: What is the IC50 of this compound?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound is 38.2 μM.[1]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C.[2] It is often shipped on blue ice to maintain its stability during transit.[2]
Solubility and Stability
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
While specific quantitative solubility data from the manufacturer is not publicly available, based on its chemical structure as a salicylic acid derivative and common laboratory practices, the following table provides guidance on solubility.
| Solvent | Solubility | Recommendations |
| DMSO | Expected to be soluble | This is the recommended solvent for creating stock solutions. |
| Ethanol | Potentially soluble | May require warming. Test a small amount first. |
| Water | Expected to be poorly soluble | It is not recommended to dissolve this compound directly in aqueous buffers. |
Note: Always start with a small amount of the compound to test solubility in a new solvent system.
Stability
| Condition | Stability Profile | Recommendations |
| Storage of Solid | Stable when stored at -20°C. | Keep the compound in a tightly sealed vial, protected from moisture and light. |
| Stock Solutions in DMSO | Generally stable for several weeks at -20°C. For long-term storage, aliquoting and storing at -80°C is recommended. | Avoid repeated freeze-thaw cycles. |
| Working Solutions in Aqueous Buffer | Limited stability. | Prepare fresh working solutions from the DMSO stock solution for each experiment. Do not store aqueous solutions for extended periods. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Issue 1: Compound Precipitation in Stock or Working Solutions
-
Possible Cause: The solubility limit of the compound has been exceeded.
-
Solution:
-
Gently warm the solution to aid dissolution.
-
Prepare a more dilute stock solution.
-
When preparing working solutions, ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Issue 2: Inconsistent or No Inhibitory Effect
-
Possible Cause 1: Improper storage leading to compound degradation.
-
Solution 1: Ensure the compound and its stock solutions have been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles.
-
Possible Cause 2: The inhibitor concentration is too low.
-
Solution 2: Verify the calculations for your dilutions. Consider performing a dose-response experiment to determine the optimal concentration for your specific assay conditions.
-
Possible Cause 3: Issues with the experimental assay itself.
-
Solution 3: Include appropriate positive and negative controls in your experiment to ensure the assay is performing as expected.
Issue 3: Cellular Toxicity Observed
-
Possible Cause: The concentration of the inhibitor or the solvent (DMSO) is too high.
-
Solution:
-
Perform a toxicity assay to determine the maximum non-toxic concentration of this compound and DMSO in your cell line.
-
Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (generally below 0.5%).
-
Experimental Protocols
The following is a general protocol for a cell-based assay to evaluate the effect of this compound on oxalate production in hepatocytes. This protocol is based on methodologies used for similar salicylic acid derivatives.[4]
Objective: To determine the effect of this compound on glycolate-induced oxalate production in a mouse hepatocyte cell line.
Materials:
-
This compound
-
DMSO
-
Mouse hepatocyte cell line (e.g., AML12)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Sodium glycolate
-
Oxalate assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the hepatocyte cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate overnight to allow for cell attachment.
-
Preparation of Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Treatment of Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Pre-incubate the cells with the inhibitor for a specified period (e.g., 1-2 hours).
-
Induction of Oxalate Production: After the pre-incubation period, add sodium glycolate to the wells to a final concentration that induces oxalate production (e.g., 1 mM).
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant for the measurement of oxalate levels.
-
Oxalate Measurement: Determine the oxalate concentration in the supernatant using a commercially available oxalate assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the oxalate levels to the vehicle control and plot the results to determine the dose-dependent effect of this compound.
Visualizations
Signaling Pathway of Glycolate Oxidase in Oxalate Production
Caption: Inhibition of the Glycolate Oxidase pathway by this compound.
Experimental Workflow for Testing this compound
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 4. Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycolate Oxidase-IN-1 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of Glycolate (B3277807) oxidase-IN-1 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Glycolate oxidase-IN-1?
This compound is a salicylic (B10762653) acid derivative that acts as an inhibitor of Glycolate Oxidase (GO).[1] GO is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), a process that also produces hydrogen peroxide (H₂O₂).[2][3] In the context of diseases like Primary Hyperoxaluria Type 1 (PH1), the accumulation of glyoxylate leads to an overproduction of oxalate (B1200264).[2][4] By inhibiting GO, this compound reduces the production of glyoxylate and subsequently oxalate.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A good starting point for concentration optimization is to test a range around the reported half-maximal inhibitory concentration (IC₅₀). The IC₅₀ for this compound has been reported to be 38.2 μM.[1] Therefore, a dose-response experiment could include concentrations ranging from 1 µM to 100 µM. It is crucial to determine the optimal concentration for each specific cell line and experimental condition empirically.
Q3: How should I prepare and store this compound?
For optimal results, follow these best practices for preparing and storing this compound:
-
Reconstitution: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
-
Working Dilutions: Prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium for each experiment.
Q4: What are the potential downstream effects of inhibiting glycolate oxidase?
The primary downstream effect of inhibiting glycolate oxidase in mammalian cells, particularly hepatocytes, is the reduction of glyoxylate and oxalate levels.[4] This is the basis for its investigation as a therapeutic for primary hyperoxaluria.[2] Another key consequence of GO activity is the production of hydrogen peroxide (H₂O₂).[3] Therefore, inhibiting GO may also lead to a decrease in intracellular H₂O₂ levels, which could impact cellular signaling pathways sensitive to reactive oxygen species (ROS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death or unexpected cytotoxicity | Inhibitor concentration is too high: Concentrations significantly above the optimal range can lead to off-target effects and cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability using an appropriate assay (e.g., MTT, LDH release). |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experiments. | |
| Prolonged exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes. | Conduct a time-course experiment to determine the minimum incubation time required to achieve the desired effect. | |
| Inconsistent results or lack of inhibitor effect | Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly in aliquots at -20°C or -80°C and protected from light. Prepare fresh working dilutions for each experiment. |
| Low cell permeability: The inhibitor may not be efficiently entering the cells. | While this compound is expected to be cell-permeable, this can vary between cell lines. If you suspect poor permeability, you may need to consult literature for similar compounds or consider alternative inhibitors. | |
| Incorrect assay conditions: The experimental setup may not be optimal for detecting the inhibitor's effect. | Verify that your assay is sensitive enough to detect changes in glycolate oxidase activity or its downstream products. Consider using a positive control (another known GO inhibitor) to validate your assay. | |
| Precipitate formation in culture medium | Poor inhibitor solubility: The inhibitor may not be fully dissolved in the culture medium, especially at higher concentrations. | Ensure the stock solution is fully dissolved before preparing dilutions. Vortex the stock solution before use. When diluting in culture medium, ensure thorough mixing. If precipitation persists, consider preparing a fresh, lower-concentration stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Assay to measure glycolate oxidase activity or a downstream marker (e.g., oxalate levels)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium. A typical starting range could be from 100 µM down to 0.1 µM. Remember to include a vehicle control (medium with DMSO at the same final concentration as the highest inhibitor concentration) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on your experimental goals.
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Assessment of Inhibitor Activity: In a parallel plate, measure the specific activity of glycolate oxidase or a relevant downstream marker (e.g., oxalate concentration in the cell lysate or supernatant) to determine the inhibitory effect of the different concentrations of this compound.
-
Data Analysis: Plot the cell viability and inhibitor activity against the inhibitor concentration. The optimal concentration will be the lowest concentration that gives the desired level of inhibition without significantly affecting cell viability.
Quantitative Data Summary
| Compound | Reported IC₅₀/EC₅₀ | Cell Type | Notes |
| This compound | IC₅₀: 38.2 μM | Not specified | Salicylic acid derivative.[1] |
| CCPST | EC₅₀: ~25-34 μM | Primary mouse hepatocytes | A known GO inhibitor, showed no cytotoxicity up to 100 µM.[2][4] |
| 2-Hydroxy-3-butynoic acid (2H3BA) | Not specified | CHO cells | A known GO inhibitor used as a positive control in a cell-based assay.[5] |
Visualizations
Caption: The metabolic pathway of glycolate oxidation and its inhibition.
Caption: A typical experimental workflow for dose-response analysis.
References
- 1. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolate oxidase-dependent H2O2 production regulates IAA biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Experiments with Glycolate Oxidase Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments involving Glycolate (B3277807) Oxidase inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My Glycolate Oxidase inhibitor is not showing any efficacy in vivo. What are the primary factors to investigate?
A: A lack of in vivo efficacy can stem from multiple factors. Key areas to investigate include the inhibitor's formulation and solubility, its pharmacokinetic and pharmacodynamic (PK/PD) properties, the experimental model, and the assay used to measure efficacy. It is crucial to ensure that the inhibitor is reaching the target tissue at a sufficient concentration and for an adequate duration to exert its effect.
Q2: How can I address poor solubility of my Glycolate Oxidase inhibitor for in vivo administration?
A: Poor aqueous solubility is a common challenge for small molecule inhibitors.[1][2] Consider using formulation strategies such as co-solvents (e.g., DMSO, ethanol), surfactants, or complexing agents like cyclodextrins.[3] However, it is essential to first determine the maximum tolerated dose of the vehicle in your animal model to avoid vehicle-induced toxicity.[2]
Q3: What are the essential control groups to include in my in vivo experiment with a Glycolate Oxidase inhibitor?
A: To ensure the validity of your results, several control groups are critical:
-
Vehicle Control: Animals receiving the same formulation vehicle without the inhibitor. This group accounts for any effects of the vehicle itself.
-
Untreated Control: A group of animals that does not receive any treatment.
-
Positive Control (if available): A known Glycolate Oxidase inhibitor or a genetic model (e.g., Hao1 knockout mice) can validate the experimental setup and expected biological response.[4]
Q4: My in vivo experiment shows high variability between animals. How can I reduce this?
A: High variability can be minimized by standardizing experimental procedures. This includes using age- and sex-matched animals, acclimatizing animals to the experimental conditions before the study, ensuring consistent dosing techniques and timing, and randomizing animals into treatment groups.
Q5: What are potential off-target effects of Glycolate Oxidase inhibitors and how can I assess them?
A: Off-target effects are a concern with any small molecule inhibitor. For Glycolate Oxidase inhibitors, it's important to assess liver and kidney function, as the liver is the primary site of GO activity and the kidneys are susceptible to oxalate (B1200264) deposition.[5][6] Comprehensive blood chemistry panels and histopathological analysis of major organs should be performed.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during in vivo experiments with Glycolate Oxidase inhibitors.
Problem: Lack of Efficacy (No significant reduction in target biomarker, e.g., urinary oxalate)
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Verify Formulation: Ensure the inhibitor is fully dissolved in the vehicle. Visually inspect for precipitation.[2] - Optimize Route of Administration: If oral administration fails, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection. - Pharmacokinetic (PK) Study: Conduct a PK study to determine the inhibitor's concentration in plasma and target tissue (liver) over time. This will reveal if the compound is being absorbed and reaching its target. |
| Inadequate Dose | - Dose-Response Study: Perform a dose-escalation study to identify a dose that provides a therapeutic effect without causing significant toxicity. |
| Rapid Metabolism/Clearance | - PK/PD Analysis: Analyze the relationship between the inhibitor concentration and the biological effect. If the effect is short-lived, more frequent dosing may be necessary. |
| Target Engagement Issues | - Ex Vivo Target Engagement Assay: After in vivo dosing, collect the target tissue (liver) and measure the extent of Glycolate Oxidase inhibition to confirm the compound is binding to its target. |
| Model-Specific Issues | - Confirm Model Validity: Ensure the animal model accurately reflects the disease pathology you are studying. For instance, in models of primary hyperoxaluria type 1, hyperoxaluria should be consistently observed.[4] |
Problem: Unexpected Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Vehicle-Only Toxicity Study: Administer the vehicle alone at the same volume and frequency to a separate group of animals to assess its toxicity. |
| Off-Target Effects | - In Vitro Profiling: Screen the inhibitor against a panel of other enzymes and receptors to identify potential off-target interactions. - Histopathology: Conduct a thorough histopathological examination of major organs from treated animals to identify any tissue damage. |
| Metabolite Toxicity | - Metabolite Identification: Identify the major metabolites of the inhibitor and assess their toxicity in separate studies. |
| Accumulation of Glycolate | - Measure Glycolate Levels: Since the inhibitor blocks the conversion of glycolate to glyoxylate, monitor plasma and urine glycolate levels.[4] While generally considered non-toxic, excessive accumulation could have unforeseen consequences. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Glycolate Oxidase inhibition.
Table 1: In Vivo Efficacy of Glycolate Oxidase Inhibition in a Mouse Model of Primary Hyperoxaluria Type 1 (Agxt1-/-)
| Treatment | Dose | Administration Route | Reduction in Urinary Oxalate | Reference |
| Hao1 Knockout | - | Genetic | Significant reduction | [4] |
| CCPST | High Dose | Oral | 30-50% | [4][7] |
| siRNA | - | - | Significant reduction | [8] |
| CRISPR/Cas9 | Single Dose | Intravenous | Reduction to normal levels | [8] |
Table 2: Biochemical Data from Hao1 Knockout Mice
| Genotype | Urinary Oxalate (µmol/day) | Urinary Glycolate (µmol/day) | Reference |
| Hao1+/+ (Wild-type) | ~0.35 | ~0.83 | [4] |
| Hao1-/- (Knockout) | ~0.33 | ~11.63 | [4] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of a Glycolate Oxidase Inhibitor
-
Animal Model: Utilize an appropriate animal model, such as a genetic mouse model of primary hyperoxaluria type 1 (Agxt1-/-). Use age- and sex-matched animals (e.g., 8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to treatment and control groups (e.g., vehicle control, inhibitor-treated groups at different doses).
-
Inhibitor Formulation: Prepare the inhibitor formulation immediately before administration. Ensure complete dissolution.
-
Administration: Administer the inhibitor and vehicle via the chosen route (e.g., oral gavage, IP injection) at a consistent time each day.
-
Sample Collection: Collect 24-hour urine samples at baseline and at specified time points during the treatment period for biomarker analysis (e.g., oxalate, glycolate). Blood samples can also be collected for pharmacokinetic analysis and assessment of kidney and liver function.
-
Endpoint Analysis:
-
Biochemical Analysis: Measure urinary oxalate and glycolate concentrations.
-
Histopathology: At the end of the study, euthanize the animals and collect tissues (liver, kidneys) for histopathological analysis to assess for efficacy (e.g., reduction in calcium oxalate crystal deposition) and toxicity.
-
Target Engagement: A separate cohort of animals may be used for target engagement studies, where liver tissue is collected at various time points after a single dose to measure GO activity.
-
Glycolate Oxidase Activity Assay
A common method to measure GO activity involves monitoring the production of hydrogen peroxide (H₂O₂), a co-product of the oxidation of glycolate.[9]
-
Reagents:
-
Procedure:
-
Homogenize liver tissue in ice-cold protein extraction buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a microplate, mix the supernatant with the glycolate oxidase assay buffer.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of change is proportional to the GO activity.
-
Visualizations
Caption: Signaling pathway of Glycolate Oxidase.
Caption: Experimental workflow for an in vivo inhibitor study.
Caption: A logical flowchart for troubleshooting an ineffective in vivo experiment.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 6. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Glycolate Oxidase Activity Assay in Plants [en.bio-protocol.org]
- 11. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]
Potential off-target effects of Glycolate oxidase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Glycolate (B3277807) oxidase-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Glycolate oxidase-IN-1 and what is its primary function?
This compound is a salicylic (B10762653) acid derivative that acts as an inhibitor of glycolate oxidase (GO), an enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380).[1][2] Its primary application in research is to reduce the production of oxalate (B1200264) in experimental models of primary hyperoxaluria type 1 (PH1), a rare genetic disorder.[1][2]
Q2: What is the reported potency of this compound?
This compound has a reported IC50 of 38.2 μM for glycolate oxidase.[1][2]
Q3: In what experimental systems has this compound been shown to be effective?
This compound has been demonstrated to reduce oxalate production in hyperoxaluric mouse hepatocytes.[1] At a concentration of 6.25 μM, it significantly reduced excreted oxalate levels, and at 12.5 μM, it showed further reduction at 24 and 48 hours post-treatment without causing cytotoxicity.[1]
Q4: What is the metabolic pathway targeted by this compound?
This compound targets the peroxisomal enzyme glycolate oxidase (also known as hydroxyacid oxidase 1, HAO1).[3][4] This enzyme is a key component of the pathway that converts glycolate to glyoxylate, which can then be further metabolized to oxalate.[3][4] By inhibiting this enzyme, the production of glyoxylate and subsequently oxalate is reduced.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Suboptimal or No Inhibition of Glycolate Oxidase Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for the desired final concentration. Perform a dose-response experiment to determine the optimal concentration for your specific experimental system. The reported IC50 of 38.2 μM is a starting point.[1][2] |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the supplier (typically at -20°C). |
| Poor Cell Permeability | While some GO inhibitors are membrane-permeable, the characteristics of this compound are not extensively documented.[5] If working with intact cells, consider using a cell line with known good permeability to small molecules or perform a cell permeability assay. |
| Assay Conditions | Ensure that the pH, temperature, and buffer composition of your assay are optimal for glycolate oxidase activity. A standard assay for glycolate oxidase activity is often performed at a pH of 8.3.[6] |
| Enzyme Source and Purity | The activity and inhibition of glycolate oxidase can vary between species (e.g., human, mouse, plant).[4] Ensure you are using an appropriate enzyme source for your research question. The purity of the recombinant enzyme can also affect inhibitor potency. |
Issue 2: Observed Off-Target Effects or Cellular Toxicity
Background:
There is currently no publicly available, comprehensive off-target screening data for this compound (e.g., kinase panel screening). Therefore, observed effects that are inconsistent with glycolate oxidase inhibition may be due to off-target binding.
Troubleshooting Workflow:
Potential Off-Target Considerations:
-
Other Hydroxyacid Oxidases: Human glycolate oxidase (HAO1) has a related isozyme, HAO2, which primarily oxidizes long-chain hydroxy acids.[7] While the selectivity of this compound is unknown, cross-reactivity with HAO2 is a possibility.
-
Salicylic Acid Derivative Effects: As a salicylic acid derivative, this compound may have off-target effects common to this class of compounds, such as effects on cyclooxygenase (COX) enzymes or other signaling pathways.
-
Mitochondrial Respiration: Given the metabolic nature of the target pathway, it is prudent to assess mitochondrial function in the presence of the inhibitor.
Experimental Approaches to Investigate Off-Target Effects:
-
Use of Knockout/Knockdown Models: The most definitive way to confirm that an observed effect is due to the inhibition of glycolate oxidase is to use a cell line or animal model where the HAO1 gene is knocked out or its expression is knocked down (e.g., using siRNA). If the phenotype observed with this compound is not replicated in the knockout/knockdown model, it is likely an off-target effect.[3]
-
Rescue Experiments: If inhibition of glycolate oxidase is responsible for the observed phenotype, it may be possible to "rescue" the phenotype by adding back the downstream product, glyoxylate. However, caution is advised as glyoxylate itself can be toxic to cells.[8]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.[9][10] Performing a CETSA experiment with this compound could confirm its engagement with glycolate oxidase and potentially identify other protein binding partners.
Experimental Protocols
Protocol 1: In Vitro Glycolate Oxidase Activity Assay
This protocol is adapted from standard colorimetric assays for glycolate oxidase activity.[11][12]
Materials:
-
Recombinant glycolate oxidase enzyme
-
This compound
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 8.3)
-
Sodium glycolate (substrate)
-
Horseradish peroxidase (HRP)
-
O-dianisidine or Amplex Red (chromogenic or fluorogenic substrate for H2O2 detection)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare the assay buffer containing HRP and the chromogenic/fluorogenic substrate.
-
Prepare the substrate solution (sodium glycolate) in the assay buffer.
-
-
Assay Protocol:
-
Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the recombinant glycolate oxidase enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the sodium glycolate substrate solution to each well.
-
Immediately measure the absorbance (e.g., at 440 nm for O-dianisidine) or fluorescence in a plate reader at time 0 and then at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cellular Oxalate Production Assay
This protocol provides a general framework for assessing the effect of this compound on oxalate production in cultured cells.
Materials:
-
Hepatocytes or other suitable cell line
-
Cell culture medium
-
This compound
-
Glycolate (to induce oxalate production)
-
Oxalate assay kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 1 hour).
-
Add glycolate to the cell culture medium to induce oxalate production. A final concentration of 0.5 mM has been used in some studies.[8]
-
Incubate the cells for a specified time (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Lyse the cells to measure intracellular oxalate and/or protein concentration for normalization.
-
-
Oxalate Measurement:
-
Measure the oxalate concentration in the cell culture supernatant and/or cell lysates using a commercially available oxalate assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the oxalate levels to the total protein concentration or cell number.
-
Compare the oxalate levels in the inhibitor-treated groups to the vehicle control group to determine the effect of this compound on oxalate production.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. All products are for research use only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]
- 12. Glycolate Oxidase Activity Assay in Plants [en.bio-protocol.org]
Technical Support Center: Assessing the Cytotoxicity of Glycolate Oxidase-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of Glycolate (B3277807) oxidase-IN-1. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Glycolate oxidase-IN-1 and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Glycolate Oxidase (GO). GO is a peroxisomal enzyme primarily expressed in the liver and pancreas that catalyzes the oxidation of glycolate to glyoxylate (B1226380), a precursor to oxalate (B1200264).[1][2] By inhibiting GO, this compound reduces the production of glyoxylate and subsequently oxalate. This makes it a compound of interest for research into conditions like Primary Hyperoxaluria Type 1 (PH1), a genetic disorder characterized by oxalate overproduction.[3][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Based on studies of similar Glycolate Oxidase inhibitors, significant cytotoxicity is not expected at effective concentrations. For instance, the GO inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) was found to be non-toxic to mouse hepatocytes at concentrations up to 100 µM.[3] While direct cytotoxicity data for this compound is not extensively published, its targeted mechanism of action suggests that off-target cytotoxicity should be minimal. However, it is always recommended to empirically determine the cytotoxic potential in your specific cell model.
Q3: What is the metabolic consequence of inhibiting Glycolate Oxidase in mammalian cells?
A3: The inhibition of Glycolate Oxidase leads to a decrease in the intracellular pool of glyoxylate. In the context of Primary Hyperoxaluria Type 1, where the enzyme Alanine-glyoxylate aminotransferase (AGT) is deficient, this reduction in glyoxylate limits its conversion to oxalate by lactate (B86563) dehydrogenase (LDH).[3] The primary metabolic effect is a reduction in oxalate synthesis.
Q4: What are the key considerations when designing a cytotoxicity study for this compound?
A4: Key considerations include selecting an appropriate cell line (e.g., a hepatocyte cell line like HepG2, as GO is primarily expressed in the liver), choosing a suitable cytotoxicity assay, determining a relevant concentration range for the inhibitor, and including proper controls (vehicle control, positive control for cytotoxicity).[5] It is also important to consider the solubility of the compound and potential interference with the chosen assay.
Troubleshooting Guides
Encountering unexpected results in cytotoxicity assays is not uncommon. This guide provides solutions to specific issues you may face during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, as they are more prone to evaporation. Use calibrated pipettes and consistent technique. |
| Low signal or absorbance value in all wells | Insufficient cell number, incorrect wavelength setting, or reagent degradation. | Optimize cell seeding density for your chosen assay. Verify the plate reader settings. Use fresh assay reagents and store them according to the manufacturer's instructions.[6] |
| High background signal in control wells | Contamination of cell culture or reagents, or interference from the compound or vehicle. | Regularly test cell cultures for mycoplasma contamination. Include a "no-cell" control with media and the compound to check for direct interference. Ensure the final concentration of the vehicle (e.g., DMSO) is low and non-toxic to the cells.[7][8] |
| Compound precipitation observed in culture medium | Poor solubility of this compound at the tested concentrations. | Visually inspect the wells under a microscope. If precipitation is observed, consider using a lower concentration range or a different solvent system. Gentle sonication may aid in dissolution.[7] |
| Unexpectedly high cell viability at high compound concentrations (Bell-shaped dose-response curve) | Compound aggregation at higher concentrations, reducing its effective concentration. | This can occur with certain compounds. Consider the possibility of aggregation and if necessary, use techniques to assess compound solubility and aggregation in your assay medium.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is suitable for adherent cell lines such as hepatocytes. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% (v/v).
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a membrane integrity assay that measures the release of lactate dehydrogenase from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Assay Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant samples in a new 96-well plate.
-
Incubation: Incubate for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Data Presentation
The following table summarizes representative cytotoxicity data for a Glycolate Oxidase inhibitor in a relevant cell model. This data is based on a study of the GO inhibitor CCPST in mouse hepatocytes and serves as an example of what might be expected for this compound.[3]
| Cell Line | Assay | Compound | Concentration (µM) | Exposure Time (hours) | % Cell Viability (relative to control) |
| Mouse Primary Hepatocytes | MTT | CCPST | 25 | 24, 48, 72 | ~100% |
| Mouse Primary Hepatocytes | MTT | CCPST | 50 | 24, 48, 72 | ~100% |
| Mouse Primary Hepatocytes | MTT | CCPST | 100 | 24, 48, 72 | ~100% |
| Mouse Primary Hepatocytes | MTT | CCPST | 200 | 24, 48, 72 | Slight decrease noted |
Visualizations
Diagram 1: Glycolate Metabolism Pathway in Hepatocytes
Caption: Metabolic pathway of glycolate in hepatocytes showing the action of this compound.
Diagram 2: General Workflow for In Vitro Cytotoxicity Assessment
Caption: A step-by-step workflow for assessing the in vitro cytotoxicity of a test compound.
Diagram 3: Troubleshooting Logic for Unexpected Cytotoxicity Results
Caption: A logical workflow for troubleshooting unexpected cytotoxicity data.
References
- 1. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Hepatocyte Delivery of Glycolate Oxidase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the delivery of Glycolate (B3277807) oxidase inhibitors, such as Glycolate oxidase-IN-1, to hepatocytes.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at delivering Glycolate oxidase inhibitors to hepatocytes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Hepatocyte Uptake of the Inhibitor
-
Question: We are observing low intracellular concentrations of our Glycolate oxidase inhibitor in primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2). What are the potential causes and how can we improve uptake?
-
Answer: Low hepatocyte uptake is a frequent challenge. The primary reasons often involve inefficient transport across the cell membrane or rapid efflux. Here are several troubleshooting strategies:
-
Enhance Passive Permeability:
-
Physicochemical Properties: Evaluate the inhibitor's properties. Low lipophilicity or high polarity can hinder passive diffusion across the lipid bilayer of the cell membrane. If structurally modifiable, medicinal chemistry efforts could optimize these properties.
-
Formulation: For in vitro experiments, ensure the inhibitor is fully solubilized in the culture medium. The use of a low percentage of a biocompatible solvent like DMSO is common, but concentrations should be optimized and controlled for potential toxicity.
-
-
Leverage Active Transport Mechanisms:
-
Targeting the Asialoglycoprotein Receptor (ASGPR): The ASGPR is highly expressed on the surface of hepatocytes and mediates the endocytosis of glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1][2][3] This is a well-established strategy for hepatocyte-specific targeting.
-
-
Nanoparticle-Based Delivery Systems: Nanoparticles can protect the inhibitor from degradation and facilitate its uptake.[2][4][5]
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds. Their surface can be decorated with targeting ligands like GalNAc.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the inhibitor. Similar to liposomes, their surface can be modified for targeted delivery.[1]
-
Lipid Nanoparticles (LNPs): LNPs are effective for delivering various therapeutic agents to the liver.[6]
-
-
Issue 2: Off-Target Effects and Systemic Toxicity
-
Question: Our Glycolate oxidase inhibitor is showing efficacy but also causing toxicity in non-liver cells or in our in vivo model. How can we increase liver specificity?
-
Answer: Off-target effects arise from the inhibitor distributing to and acting on other tissues. Enhancing liver-specific delivery is key to mitigating this.
-
Active Targeting: As mentioned above, utilizing nanoparticle systems with hepatocyte-specific ligands like GalNAc is a primary strategy. This directs the delivery vehicle to the liver, reducing exposure to other organs.[2][7]
-
Passive Targeting (The Enhanced Permeability and Retention - EPR Effect): While more relevant for tumors, the unique fenestrated endothelium of the liver sinusoids can allow for the passive accumulation of nanoparticles of a certain size range in the liver.[6] Optimizing nanoparticle size can contribute to liver accumulation.
-
Prodrug Strategy: A prodrug approach can be designed where the inhibitor is chemically modified to be inactive. This prodrug is then selectively activated to the active inhibitor by enzymes that are predominantly expressed in the liver.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: We are seeing significant variability in the efficacy of our Glycolate oxidase inhibitor delivery from one experiment to the next. What could be causing this?
-
Answer: Inconsistent results can stem from several factors related to the experimental setup and reagents.
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Ensure that the hepatocytes or cell lines used are healthy and within a consistent, low passage number range.
-
Receptor Expression: The expression of targeting receptors like ASGPR can vary with cell culture conditions and passage number.[1] Periodically verify the expression levels if you are using a receptor-mediated delivery strategy.
-
-
Nanoparticle Formulation:
-
Characterization: Thoroughly characterize each batch of your nanoparticle formulation for size, charge (zeta potential), and inhibitor loading. Inconsistencies in these parameters will lead to variable results.
-
Stability: Assess the stability of your formulation in the experimental medium. Aggregation of nanoparticles can alter their uptake and biodistribution.
-
-
Experimental Protocol: Maintain strict consistency in incubation times, inhibitor concentrations, and washing steps.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is Glycolate oxidase and why target it in hepatocytes?
-
A1: Glycolate oxidase is a peroxisomal enzyme primarily expressed in the liver and pancreas.[8] It catalyzes the oxidation of glycolate to glyoxylate (B1226380), which can then be converted to oxalate (B1200264).[9][10][11] In certain metabolic disorders, such as Primary Hyperoxaluria Type I, the overproduction of oxalate leads to the formation of kidney stones and kidney damage.[9][12] Inhibiting Glycolate oxidase in hepatocytes is a therapeutic strategy to reduce the production of oxalate.[12][13]
-
-
Q2: What are the main challenges in delivering small molecule inhibitors like this compound to hepatocytes?
-
A2: The main challenges include:
-
Achieving sufficient intracellular concentration: The molecule must efficiently cross the hepatocyte cell membrane.
-
Avoiding off-target effects: Many small molecules distribute systemically, which can lead to toxicity in other organs.[5][7]
-
Rapid clearance: Small molecules can be quickly metabolized by the liver or cleared by the kidneys, reducing their therapeutic window.
-
Targeting the correct subcellular compartment: Glycolate oxidase is located in the peroxisome.[8][14] The delivery strategy should ideally facilitate the inhibitor reaching this organelle.
-
-
Technical Questions
-
Q3: What are the advantages of using a nanoparticle-based delivery system?
-
A3: Nanoparticle-based systems offer several advantages:
-
Improved Solubility: They can carry poorly soluble inhibitors.
-
Protection: They protect the inhibitor from degradation in the bloodstream.
-
Targeted Delivery: Their surface can be modified with ligands to target specific cell types, like hepatocytes.[1][2][4]
-
Controlled Release: They can be designed to release the inhibitor in a sustained manner.
-
-
-
Q4: Which targeting ligand is best for hepatocytes?
-
A4: N-acetylgalactosamine (GalNAc) is considered the gold standard for targeting hepatocytes due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on these cells.[2] This interaction facilitates efficient receptor-mediated endocytosis.[1][3]
-
-
Q5: How can I assess the success of my delivery strategy?
-
A5: A multi-faceted approach is recommended:
-
Quantify Intracellular Concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the amount of the inhibitor inside the hepatocytes.
-
Assess Target Engagement: Measure the activity of Glycolate oxidase in cell lysates after treatment to confirm that the inhibitor is reaching its target and is active. This can be done by measuring the reduction in glyoxylate or oxalate production.[13]
-
Cell Viability Assays: Perform assays (e.g., MTT, LDH) to ensure that the delivery vehicle and the inhibitor are not causing unintended cytotoxicity.
-
In Vivo Biodistribution: In animal models, use imaging techniques or tissue harvesting followed by LC-MS to determine the concentration of the inhibitor in the liver versus other organs.
-
-
Data Presentation
Table 1: Comparison of Hepatocyte Delivery Strategies
| Delivery Strategy | Mechanism | Advantages | Disadvantages | Key Considerations |
| Free Inhibitor | Passive Diffusion | Simple to administer | Low efficiency for polar molecules; Potential for off-target toxicity; Rapid clearance. | Physicochemical properties of the inhibitor (solubility, lipophilicity). |
| GalNAc-Conjugate | ASGPR-mediated Endocytosis | High hepatocyte specificity. | Requires chemical modification of the inhibitor; Limited to molecules amenable to conjugation. | Stability of the conjugate; Affinity for ASGPR. |
| Liposomes | Endocytosis (passive or targeted) | Can encapsulate a wide range of inhibitors; Biocompatible. | Potential for uptake by immune cells (macrophages); Can be complex to manufacture. | Size, charge, lipid composition, surface modification with ligands. |
| Polymeric Nanoparticles | Endocytosis (passive or targeted) | High loading capacity; Tunable release properties. | Potential for polymer-related toxicity; Can be complex to manufacture. | Polymer type, size, surface charge, ligand density. |
Experimental Protocols
Protocol 1: In Vitro Uptake of a Nanoparticle-Encapsulated Inhibitor in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Treatment: Prepare serial dilutions of the nanoparticle-encapsulated Glycolate oxidase inhibitor in complete cell culture medium. Include a vehicle control (nanoparticles without the inhibitor) and a free inhibitor control.
-
Treatment: Aspirate the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C and 5% CO2.
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Cell Lysis: Add a suitable lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification: Collect the cell lysates and quantify the intracellular concentration of the inhibitor using a validated analytical method such as LC-MS. Normalize the inhibitor concentration to the total protein content of the lysate (determined by a BCA or Bradford assay).
Protocol 2: Measurement of Glycolate Oxidase Activity in Cell Lysates
-
Prepare Lysates: Treat hepatocytes with the inhibitor as described in Protocol 1. After the washing steps, lyse the cells in a buffer compatible with enzyme activity assays.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a suitable buffer, the substrate (glycolate), and a detection reagent that measures the product (glyoxylate) or a coupled reaction product (e.g., hydrogen peroxide).
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the enzymatic reaction.
-
Measure Signal: Measure the signal (e.g., absorbance or fluorescence) over time using a plate reader.
-
Calculate Activity: Determine the rate of the reaction, which is proportional to the Glycolate oxidase activity. Compare the activity in inhibitor-treated cells to control cells to determine the percentage of inhibition.
Visualizations
Caption: Experimental workflow for testing targeted nanoparticle delivery.
Caption: Mechanism of Glycolate Oxidase and its inhibition.
References
- 1. Frontiers | Nanotechnology in Drug Delivery for Liver Fibrosis [frontiersin.org]
- 2. Nanoparticle technologies for liver targeting and their applications in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. Liver cell-targeted delivery of therapeutic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding nanoparticle-liver interactions in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bluejaytx.com [bluejaytx.com]
- 8. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 9. Glycolate_Oxidase [collab.its.virginia.edu]
- 10. Webpapers 2001: Glycolate Oxidase Site [chem.uwec.edu]
- 11. Glycolate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 12. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Overcoming resistance to Glycolate oxidase-IN-1 in cell lines
Welcome to the technical support center for Glycolate (B3277807) oxidase-IN-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome challenges encountered during in vitro experiments with cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Glycolate oxidase-IN-1?
A1: this compound is an inhibitor of Glycolate Oxidase (GO), a peroxisomal flavoenzyme.[1] GO catalyzes the oxidation of glycolate to glyoxylate (B1226380), with the simultaneous production of hydrogen peroxide (H₂O₂).[2][3][4] In the context of diseases like Primary Hyperoxaluria Type I (PH1), the downstream conversion of glyoxylate to oxalate (B1200264) is a key pathological step.[5][6] By inhibiting GO, this compound aims to reduce the production of glyoxylate and, consequently, oxalate.[1][7]
Q2: My cell line does not respond to this compound treatment. What are the potential reasons?
A2: A lack of response, often perceived as resistance, can stem from several factors:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be insufficient to effectively inhibit the enzyme in your specific cell line.
-
High Target Expression: The cell line may express high levels of Glycolate Oxidase, requiring a higher concentration of the inhibitor for a measurable effect.
-
Cell Permeability Issues: The inhibitor may not be efficiently entering the cells to reach the peroxisomes where Glycolate Oxidase is located.[8]
-
Metabolic Compensation: Cells might utilize alternative metabolic pathways to produce glyoxylate or its downstream metabolites, bypassing the need for GO.[5][6]
-
Experimental/Assay Issues: The experimental setup, including cell density, incubation time, or the assay used to measure the effect, may not be optimized.[8]
-
Inhibitor Degradation: The inhibitor may be unstable under your specific experimental conditions (e.g., in media over time).
Q3: How can I confirm that Glycolate Oxidase is active in my cell line?
A3: You can measure the endogenous activity of Glycolate Oxidase using a cell lysate-based enzymatic assay. A common method involves incubating the cell lysate with the substrate (glycolate) and measuring the production of a downstream product, such as hydrogen peroxide, using a colorimetric or fluorometric reporter like Amplex Red.[8]
Q4: What are the expected IC₅₀ or EC₅₀ values for Glycolate Oxidase inhibitors?
A4: The potency of GO inhibitors can vary. For example, the inhibitor CCPST has been reported to have an IC₅₀ value of 43.5 µM against mouse GO and an EC₅₀ of 25.3 µM for reducing oxalate production in mouse hepatocytes.[5] Another set of inhibitors, dichromate salts and colistimethate, showed IC₅₀ values in the range of 0.096 µM to 2.3 µM in an enzymatic assay.[8] It is crucial to determine the potency of this compound in your specific experimental system.
Troubleshooting Guides
Problem 1: No observable reduction in oxalate production after treatment.
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a broad range of concentrations around the expected IC₅₀. |
| Low Endogenous GO Activity | Confirm that your cell line has measurable GO activity and produces detectable levels of oxalate from glycolate. If activity is too low, consider using a cell line known to have higher GO expression or overexpressing the enzyme. |
| Cell Line Metabolic Profile | Investigate if your cell line has alternative pathways for glyoxylate production. Alanine-glyoxylate aminotransferase (AGT) is a key enzyme that detoxifies glyoxylate; its activity can influence the outcome.[5][6] |
| Assay Sensitivity | Ensure your oxalate detection assay is sensitive enough to measure changes. Consider using more sensitive methods like HPLC or commercially available kits.[6] |
Problem 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells, as variations can significantly impact metabolic activity.[8] |
| Inhibitor Instability | Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your cell culture medium over the time course of the experiment. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experimental samples or by ensuring proper humidity control during incubation. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, especially for the inhibitor treatment and substrate addition steps.[8] |
Quantitative Data Summary
The following table summarizes reported potency values for various Glycolate Oxidase inhibitors. These values can serve as a reference when designing your own experiments.
| Inhibitor | System | Potency Metric | Value | Reference |
| CCPST | Mouse GO (in vitro) | IC₅₀ | 43.5 µM | [5] |
| CCPST | Agxt1⁻/⁻ Mouse Hepatocytes | EC₅₀ | 25.3 µM | [5] |
| Potassium Dichromate | GO Enzyme Assay | IC₅₀ | 0.096 µM | [8] |
| Sodium Dichromate | GO Enzyme Assay | IC₅₀ | 0.108 µM | [8] |
| Colistimethate Sodium | GO Enzyme Assay | IC₅₀ | 2.3 µM | [8] |
Key Experimental Protocols
Protocol 1: Glycolate Oxidase Activity Assay (Cell Lysate)
This protocol is adapted from established methods for measuring GO activity.[8][9]
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a master mix containing a reaction buffer (e.g., 0.1 M potassium phosphate, pH 8.3), a reporter molecule (e.g., Amplex Red), and horseradish peroxidase (HRP).[8]
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
To test inhibition, pre-incubate the lysate with various concentrations of this compound.
-
Initiate the reaction by adding the substrate, sodium glycolate (e.g., 10 mM final concentration).
-
-
Data Acquisition:
-
Measure the fluorescence (for Amplex Red) or absorbance at appropriate intervals using a plate reader.
-
Calculate the rate of the reaction. The specific activity is typically expressed as the rate of product formation per milligram of protein.
-
Protocol 2: Cellular Oxalate Production Assay
This protocol is based on methods used to assess the effect of GO inhibitors on cellular metabolism.[6][7]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Add glycolate to the medium to serve as the substrate for oxalate production.
-
-
Sample Collection:
-
After a suitable incubation period with glycolate, collect the cell culture medium.
-
The medium can be analyzed directly or after processing to remove interfering substances.
-
-
Oxalate Quantification:
-
Measure the oxalate concentration in the collected medium using a commercially available oxalate assay kit or by methods such as HPLC.[6]
-
Normalize the results to the number of cells or total protein content in each well.
-
Visualizations
Caption: Metabolic pathway of glycolate and the inhibitory action of this compound.
References
- 1. Glycolate_Oxidase [collab.its.virginia.edu]
- 2. Webpapers 2001: Glycolate Oxidase Site [chem.uwec.edu]
- 3. Reduced expression of glycolate oxidase leads to enhanced disease resistance in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolate Oxidase Isozymes Are Coordinately Controlled by GLO1 and GLO4 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]
Interpreting unexpected results with Glycolate oxidase-IN-1
Welcome to the technical support center for Glycolate (B3277807) oxidase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this inhibitor and interpreting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Glycolate oxidase-IN-1?
This compound is a salicylic (B10762653) acid derivative that functions as an inhibitor of glycolate oxidase (GO).[1][2] Glycolate oxidase is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), a key step in the metabolic pathway that can lead to the production of oxalate (B1200264).[3] By inhibiting GO, this compound reduces the production of glyoxylate and consequently, oxalate. This makes it a valuable tool for studying metabolic pathways involving glyoxylate and for investigating potential therapeutic strategies for conditions like primary hyperoxaluria type 1 (PH1), which is characterized by oxalate overproduction.[2][4]
Q2: What is the reported IC50 value for this compound?
The inhibitory concentration (IC50) of this compound for glycolate oxidase is reported to be 38.2 μM.[2]
Q3: In what solvent should I dissolve and store this compound?
Q4: Is this compound cell-permeable?
Yes, this compound is effective in reducing oxalate production in hepatocytes, indicating that it is cell-permeable.[2]
Troubleshooting Unexpected Results
Scenario 1: No or lower than expected inhibition in a biochemical (enzyme) assay.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Inactivity | - Improper Storage/Handling: Ensure the inhibitor was stored correctly (aliquoted, protected from light, appropriate temperature). Prepare fresh dilutions from a stock solution for each experiment. - Solubility Issues: Visually inspect for any precipitation of the inhibitor in the assay buffer. If solubility is a concern, consider preparing the final dilution from the DMSO stock in a manner that minimizes precipitation. |
| Enzyme Inactivity | - Improper Storage/Handling: Use a fresh aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles. - Incorrect Assay Conditions: Verify the pH and composition of the assay buffer. Ensure all components are at the recommended concentrations. |
| Substrate/Cofactor Issues | - Degradation: Prepare fresh substrate (glycolate) and cofactor (FMN) solutions for each experiment. |
| Assay Interference | - Interference with Detection: To rule out that the inhibitor is interfering with the assay signal, run a control without the enzyme but with all other components, including the inhibitor. For Amplex Red assays, it has been noted that some compounds can interfere with the peroxidase reaction. However, salicylic acid has been shown to be a less efficient competitor in this regard.[5] |
Scenario 2: No or lower than expected activity in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Low Inhibitor Potency in a Cellular Context | - Insufficient Incubation Time: Optimize the incubation time of the cells with the inhibitor to ensure it has enough time to exert its effect. - Low Intracellular Concentration: Although reported to be cell-permeable, the effective intracellular concentration might be low. Consider testing a higher concentration range. |
| Cell Health Issues | - Cytotoxicity: High concentrations of the inhibitor or the solvent (DMSO) may be toxic to the cells. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your cell line.[6] |
| Assay Readout Issues | - Insensitive Detection Method: Ensure your method for measuring oxalate or another downstream metabolite is sensitive enough to detect changes. |
Scenario 3: High background signal in an Amplex Red-based assay.
| Possible Cause | Troubleshooting Steps |
| Reagent-Related | - Light Exposure: Amplex Red reagent is light-sensitive. Prepare the working solution fresh and protect it from light. - Contaminated Reagents: Use high-quality, fresh reagents. |
| Sample-Related | - Autofluorescence: If measuring in cell lysates or media, some components may be autofluorescent. Run a control without the Amplex Red reagent to assess background fluorescence. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (in vitro) | 38.2 μM | [2] |
| Effective Concentration (in mouse hepatocytes) | 6.25 μM (67.3 ± 32% reduction in excreted oxalate) | [2] |
| Effective Concentration (in mouse hepatocytes) | 12.5 μM (105.8 ± 29.2% reduction after 24h, 62.3 ± 24.4% after 48h) | [2] |
Experimental Protocols
Protocol 1: In Vitro Glycolate Oxidase Activity Assay (Amplex Red)
This protocol is adapted from a method for detecting H2O2 production from oxidase activity.
Materials:
-
Recombinant Glycolate Oxidase
-
Glycolate (substrate)
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock in assay buffer.
-
Prepare a stock solution of glycolate in assay buffer.
-
Prepare a working solution of Amplex Red and HRP in assay buffer. Keep protected from light.
-
-
Assay Setup:
-
Add 50 µL of the this compound working solutions or vehicle control to the wells of the microplate.
-
Add 25 µL of recombinant Glycolate Oxidase to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 25 µL of the glycolate solution to each well to start the reaction.
-
-
Detection:
-
Add 50 µL of the Amplex Red/HRP working solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Controls:
-
Negative Control (No Enzyme): Assay buffer instead of enzyme.
-
Positive Control (No Inhibitor): Vehicle (e.g., DMSO) instead of inhibitor.
-
Blank: All components except the substrate.
-
Protocol 2: Cell-Based Assay for Oxalate Production
This protocol is a general guideline for measuring the effect of this compound on oxalate production in a relevant cell line (e.g., hepatocytes).
Materials:
-
Hepatocytes or other suitable cell line
-
Cell culture medium
-
This compound
-
Glycolate
-
Oxalate assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate for a specific period (e.g., 24-48 hours).
-
-
Substrate Addition:
-
Add glycolate to the medium to induce oxalate production.
-
-
Sample Collection:
-
After a further incubation period, collect the cell culture supernatant.
-
-
Oxalate Measurement:
-
Measure the oxalate concentration in the supernatant using a commercially available oxalate assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the oxalate levels to the vehicle-treated control to determine the percent inhibition.
-
Visualizations
Caption: Metabolic pathway of glycolate and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of peroxidase substrates on the Amplex red/peroxidase assay: antioxidant properties of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Glycolate Oxidase-IN-1 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Glycolate (B3277807) oxidase-IN-1 assays.
Frequently Asked Questions (FAQs)
Q1: What is Glycolate Oxidase (GO) and what is the mechanism of action of Glycolate Oxidase-IN-1?
Glycolate oxidase (GO) is a peroxisomal enzyme that plays a key role in photorespiration in plants and in amino acid metabolism in animals.[1] It catalyzes the oxidation of glycolate to glyoxylate (B1226380), producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2][3] In humans, GO is involved in the metabolic pathway that can lead to the production of oxalate (B1200264); excessive oxalate can contribute to the formation of kidney stones.[4][5]
This compound is a salicylic (B10762653) acid derivative that acts as an inhibitor of Glycolate oxidase.[6] It has been shown to reduce the production of oxalate in hepatocytes, making it a compound of interest for the study of primary hyperoxaluria type 1 (PH1), a condition characterized by the overproduction of oxalate.[6]
Q2: What are the common assay formats for measuring Glycolate Oxidase activity and its inhibition by this compound?
Common assay formats for measuring Glycolate Oxidase activity rely on the detection of one of its reaction products, either glyoxylate or hydrogen peroxide.
-
Colorimetric Assays: These assays often involve a secondary reaction that produces a colored product. For example, the hydrogen peroxide produced can react with a chromogenic substrate in the presence of horseradish peroxidase (HRP), leading to a color change that can be measured spectrophotometrically.[3][7] One method involves the oxidation of O-dianisidine by H₂O₂ in the presence of HRP, which results in a colored product.[3][7] Another approach is the condensation of the newly formed glyoxylate with phenylhydrazine (B124118) to create a colored product.[8][9]
-
Fluorescence Assays: These assays are generally more sensitive than colorimetric methods.[10] A common fluorescence-based assay is the Amplex Red assay. In this assay, H₂O₂ reacts with Amplex Red in the presence of HRP to produce the highly fluorescent compound resorufin, which can be measured with a fluorometer.[11][12]
The inhibition by this compound is typically assessed by measuring the decrease in the rate of product formation in the presence of the inhibitor compared to a control without the inhibitor.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells is a common issue that can obscure the true effect of an inhibitor.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. For multi-well plates, consider preparing a master mix of reagents to be added to all wells to minimize well-to-well variation.[13] |
| Incomplete Mixing | Ensure thorough mixing of all reagents within each well. After adding reagents, gently tap the plate or use a plate shaker to ensure a homogenous reaction mixture. Avoid introducing bubbles.[14] |
| Temperature Fluctuations | Maintain a consistent temperature during the assay. Use a temperature-controlled plate reader or incubator. Avoid placing plates on cold surfaces like ice for extended periods, as this can slow down enzyme activity.[15] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reactants and lead to higher signals. To mitigate this, fill the outer wells with a blank solution (e.g., buffer or water) and use the inner wells for the experiment.[15] |
| Inhibitor Precipitation | Poor solubility of this compound in the assay buffer can lead to inconsistent concentrations and variable inhibition. Visually inspect for any precipitate. If solubility is an issue, consider dissolving the inhibitor in a small amount of an organic solvent like DMSO before diluting it in the assay buffer. Always include a vehicle control with the same concentration of the organic solvent.[16] |
Issue 2: Low Signal-to-Background Ratio
A low signal-to-background ratio can make it difficult to detect significant inhibition.
| Potential Cause | Troubleshooting Step |
| Low Enzyme Activity | The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.[15] Confirm the activity of the enzyme stock with a positive control. |
| Sub-optimal Reagent Concentrations | The concentrations of the substrate (glycolate) or other assay components (e.g., HRP, Amplex Red) may not be optimal. Determine the Michaelis constant (Km) for the substrate and use a concentration around the Km value for competitive inhibition studies.[16] Titrate other reagents to find the optimal concentrations that yield a robust signal. |
| Incorrect Buffer pH or Composition | Enzyme activity is highly dependent on pH. Verify that the pH of the assay buffer is optimal for Glycolate oxidase activity (typically around pH 8.3).[8] Certain buffer components can interfere with the assay; ensure the buffer composition is compatible with all assay reagents.[14][17] |
| High Background Signal | The substrate or other assay components may be contaminated or unstable, leading to a high background signal. Prepare fresh reagents and use high-purity components. Include a "no-enzyme" control to measure the background signal and subtract it from all other readings.[16] |
Issue 3: Non-Linear Reaction Progress Curves
The rate of the enzymatic reaction should be linear over the measurement period for accurate determination of the initial velocity.
| Potential Cause | Troubleshooting Step |
| Substrate Depletion | If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate. Reduce the enzyme concentration or shorten the measurement time to ensure the reaction rate remains linear. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions, leading to a loss of activity over time. Assess the stability of the enzyme in the assay buffer at the experimental temperature. Adding a stabilizing agent like BSA might be beneficial.[8] |
| Product Inhibition | The product of the reaction (glyoxylate or H₂O₂) might inhibit the enzyme at high concentrations. Measure the initial reaction rates where product accumulation is minimal. |
| Assay Detection Limit Reached | In colorimetric or fluorometric assays, the signal may reach the upper detection limit of the instrument, causing the curve to plateau. Dilute the samples or reduce the reaction time to ensure the signal remains within the linear range of the instrument. |
Experimental Protocols
Amplex Red Fluorescence-Based Assay for Glycolate Oxidase Activity
This protocol is adapted from methods used for measuring the activity of human hydroxy acid oxidase 1 (HAO1), also known as glycolate oxidase.[11]
Materials:
-
Glycolate Oxidase (recombinant human or other source)
-
This compound
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Glycolate (substrate)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, and 0.01% Triton X-100[11]
-
DMSO (for dissolving the inhibitor)
-
384-well black plates (for fluorescence measurements)
-
Fluorescence plate reader (Excitation: ~570 nm, Emission: ~585 nm)[11]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Glycolate oxidase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate (e.g., 30 nM).[11]
-
Prepare a working solution of glycolate in assay buffer (e.g., 30 µM).[11]
-
Prepare the Amplex Red reaction mixture containing Amplex Red (e.g., 100 µM) and HRP (e.g., 0.2 U/ml) in assay buffer.[11] Protect this solution from light.
-
-
Assay Protocol:
-
Add a small volume (e.g., 1 µL) of this compound solution at various concentrations (or DMSO for the vehicle control) to the wells of the 384-well plate.
-
Add the Glycolate oxidase enzyme solution (e.g., 10 µL) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[11]
-
Initiate the reaction by adding the glycolate substrate solution (e.g., 10 µL).
-
Immediately add the Amplex Red reaction mixture (e.g., 10 µL).[11]
-
Measure the fluorescence signal at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a this compound inhibitor assay.
Caption: A logical approach to troubleshooting high variability.
References
- 1. Webpapers 2001: Glycolate Oxidase Site [chem.uwec.edu]
- 2. uniprot.org [uniprot.org]
- 3. "Glycolate Oxidase Activity Assay in Plants" by Amita Kaundal, Clemencia M. Rojas et al. [digitalcommons.usu.edu]
- 4. Glycolate_Oxidase [collab.its.virginia.edu]
- 5. Purification and characterization of recombinant human liver glycolate oxidase [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glycolate Oxidase Activity Assay in Plants [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A spectrophotometric method for the determination of glycolate in urine and plasma with glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antozyme.com [antozyme.com]
- 11. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glycolate Oxidase Inhibitors: Glycolate Oxidase-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycolate (B3277807) Oxidase-IN-1 with other known inhibitors of glycolate oxidase (GO), a key enzyme in the metabolic pathway responsible for oxalate (B1200264) production. Overproduction of oxalate is a hallmark of Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder leading to recurrent kidney stones and renal failure. Inhibition of GO is a promising therapeutic strategy for this debilitating disease. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows.
Quantitative Comparison of Glycolate Oxidase Inhibitors
The following table summarizes the in vitro and cellular potency of Glycolate Oxidase-IN-1 and other notable GO inhibitors. It is important to consider the varying experimental conditions, such as the enzyme source and assay type, when comparing these values.
| Inhibitor | Target Enzyme | Assay Type | IC50 | Ki | Mode of Inhibition | Reference |
| This compound | Glycolate Oxidase | Not Specified | 38.2 μM | Not Reported | Not Reported | [1] |
| CCPST | Mouse GO | Enzymatic Assay | 43.5 μM | 91.2 µM | Non-competitive | [2] |
| Human GO | Enzymatic Assay | 4.5 µM | Not Reported | Not Reported | [3] | |
| Quercetin (B1663063) | Spinach GO | Enzymatic Assay | 0.22 µM | 0.56 µM | Non-competitive | [4] |
| Kaempferol | Spinach GO | Enzymatic Assay | 0.3 µM | 0.37 µM | Competitive | [4] |
| Compound 7 (Dual GO/LDHA inhibitor) | Mouse GO | Enzymatic Assay | 7.7 nM | Not Reported | Not Reported | [5] |
| Mouse LDHA | Enzymatic Assay | 0.8 nM | Not Reported | Not Reported | [5] | |
| Mouse Hepatocytes (Oxalate Reduction) | Cellular Assay | 88 nM | Not Reported | Not Reported | [5][6] | |
| Potassium Dichromate | Glycolate Oxidase | Enzymatic Assay | 96.6 nM | Not Reported | Mixed Linear | [7][8] |
| Sodium Dichromate Dihydrate | Glycolate Oxidase | Enzymatic Assay | 108.0 nM | Not Reported | Mixed Linear | [7][8] |
| Colistimethate Sodium | Glycolate Oxidase | Enzymatic Assay | 2.3 µM | Not Reported | Mixed Linear | [7][8] |
| CHO-GO Cells | Cellular Assay | 8.3 µM | Not Reported | Not Reported | [4] |
Signaling and Metabolic Pathways
The overproduction of oxalate in Primary Hyperoxaluria Type 1 is a direct consequence of a dysfunctional glyoxylate (B1226380) metabolism pathway. The following diagram illustrates the key steps and the therapeutic intervention point of glycolate oxidase inhibitors.
Experimental Methodologies
Detailed and reproducible experimental protocols are critical for the evaluation of enzyme inhibitors. Below are methodologies for key assays cited in the comparison of glycolate oxidase inhibitors.
In Vitro Glycolate Oxidase Activity Assay (Amplex Red Method)
This assay determines the inhibitory activity of compounds on purified glycolate oxidase by measuring the production of hydrogen peroxide, a product of the enzymatic reaction.
Materials:
-
Human Glycolate Oxidase (hGO)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Glycolate (substrate)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl2, and 0.01% Triton X-100.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing HRP (0.2 U/mL) and Amplex Red (100 µM) in the assay buffer.
-
Add 2 µL of the test compound at various concentrations to the wells of the microplate.
-
Add 10 µL of the hGO enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the glycolate substrate.
-
Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) at kinetic intervals for 15 minutes.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cell-Based Assay for Oxalate Production in Hepatocytes
This assay evaluates the ability of an inhibitor to reduce the production of oxalate in a cellular model of Primary Hyperoxaluria Type 1.
Materials:
-
Primary hepatocytes isolated from an Agxt knockdown mouse model of PH1.
-
Hepatocyte culture medium.
-
Glycolate.
-
Test compounds dissolved in DMSO.
-
96-well culture plates.
-
Ion chromatography-mass spectrometry (IC-MS) system.
Procedure:
-
Seed the primary hepatocytes in 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 or 48 hours).
-
Add glycolate to the culture medium to induce oxalate production.
-
After an incubation period, collect the cell culture supernatant.
-
Analyze the concentration of oxalate in the supernatant using a validated IC-MS method.
-
Determine the IC50 value for the reduction of oxalate production by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of novel glycolate oxidase inhibitors.
Conclusion
This compound demonstrates moderate inhibitory activity against its target. In comparison, other compounds, particularly the dual GO/LDHA inhibitors and natural flavonoids like quercetin and kaempferol, exhibit significantly higher potency in various assays. However, a direct comparison is challenging due to the lack of standardized testing conditions across different studies. The development of potent and selective small molecule inhibitors of glycolate oxidase remains a critical area of research for the treatment of Primary Hyperoxaluria Type 1. Future studies should aim for head-to-head comparisons of promising candidates under identical, physiologically relevant conditions to facilitate the selection of the most promising therapeutic leads.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Glycolate Oxidase-IN-1 vs. siRNA Targeting HAO1 in the Management of Hyperoxaluria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between two therapeutic strategies for managing primary hyperoxaluria (PH) and other conditions characterized by oxalate (B1200264) overproduction: direct enzymatic inhibition with small-molecule compounds, exemplified by Glycolate (B3277807) oxidase-IN-1, and gene silencing using small interfering RNA (siRNA) targeting the HAO1 gene.
Executive Summary
Both Glycolate oxidase-IN-1 and siRNA targeting HAO1 aim to reduce the production of oxalate, a key pathological driver in hyperoxaluria. They achieve this by targeting glycolate oxidase (GO), an enzyme encoded by the HAO1 gene, which catalyzes the conversion of glycolate to glyoxylate, a direct precursor of oxalate. While both approaches target the same point in the metabolic pathway, their mechanisms of action, and consequently their therapeutic profiles, differ significantly. siRNA acts upstream by preventing the synthesis of the GO enzyme, offering a potentially long-lasting effect. In contrast, small-molecule inhibitors like this compound act directly on the enzyme, offering a more traditional pharmacological approach to dose-dependent inhibition.
Mechanisms of Action
This compound: Direct Enzymatic Inhibition
This compound is a small-molecule inhibitor that directly binds to the glycolate oxidase enzyme, blocking its catalytic activity. As a salicylic (B10762653) acid derivative, it is designed to interact with the active site of the enzyme, preventing the binding of its natural substrate, glycolate.[1] This competitive inhibition reduces the conversion of glycolate to glyoxylate, thereby decreasing the substrate pool available for oxalate synthesis. The efficacy of such inhibitors is typically dose-dependent and reversible.
siRNA Targeting HAO1: Gene Silencing
siRNA therapeutics, such as the FDA-approved Lumasiran, utilize the body's natural RNA interference (RNAi) pathway to silence the expression of the HAO1 gene. The siRNA molecule is a double-stranded RNA designed to be complementary to the messenger RNA (mRNA) of HAO1. Often, these siRNAs are conjugated to N-acetylgalactosamine (GalNAc) to facilitate targeted delivery to hepatocytes, the primary site of oxalate production.[2] Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then binds to and cleaves the HAO1 mRNA, preventing its translation into the glycolate oxidase enzyme.[3] This reduction in enzyme synthesis leads to a sustained decrease in oxalate production.
Signaling and Metabolic Pathways
The core metabolic pathway targeted by both interventions is the conversion of glycolate to oxalate in the liver peroxisome.
Caption: Metabolic pathway of oxalate production and points of therapeutic intervention.
Comparative Efficacy Data
| Therapeutic Agent | Target | Mechanism | Efficacy Metric | Result | Reference |
| siRNA (Lumasiran) | HAO1 mRNA | RNA Interference | Urinary Oxalate Reduction (vs. Placebo) | 53.5% decrease in 24-hour urinary oxalate excretion | Clinical Trial Data |
| Small Molecule Inhibitor (BBP-711) | Glycolate Oxidase | Enzyme Inhibition | IC50 (Human GO) | 15.4 nM | [4] |
| Small Molecule Inhibitor (CCPST) | Glycolate Oxidase | Enzyme Inhibition | Oxalate Production Reduction (in vitro) | Significant reduction starting at 25 µM | [5] |
| Small Molecule Inhibitor (CCPST) | Glycolate Oxidase | Enzyme Inhibition | Urinary Oxalate Reduction (in vivo, mouse model) | 30-50% reduction | [5] |
Experimental Protocols
In Vitro Glycolate Oxidase Activity Assay
This assay is crucial for determining the inhibitory potential of small-molecule compounds like this compound.
Objective: To measure the enzymatic activity of Glycolate Oxidase and assess the inhibitory effect of a compound.
Principle: The oxidation of glycolate by GO produces hydrogen peroxide (H2O2). The H2O2 can be quantified using a colorimetric or fluorometric assay, such as the Amplex Red assay.[6]
Materials:
-
Purified human Glycolate Oxidase (HAO1)
-
Glycolate (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the purified Glycolate Oxidase enzyme to the wells.
-
Initiate the reaction by adding the substrate, glycolate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence or absorbance at appropriate wavelengths at regular intervals.
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor.
Caption: Workflow for an in vitro Glycolate Oxidase activity assay.
In Vivo Assessment of Oxalate Reduction in a Mouse Model of Primary Hyperoxaluria
This protocol is essential for evaluating the in vivo efficacy of both siRNA and small-molecule inhibitors.
Objective: To measure the reduction in urinary oxalate excretion in a disease-relevant animal model.
Model: Agxt1 knockout mice, which mimic the genetic defect of Primary Hyperoxaluria Type 1.[5]
Procedure:
-
Animal Dosing:
-
siRNA group: Administer the HAO1-targeting siRNA (e.g., via subcutaneous injection).
-
Small-molecule group: Administer the inhibitor (e.g., this compound) through an appropriate route (e.g., oral gavage).
-
Control group: Administer a placebo or vehicle.
-
-
Urine Collection: House the mice in metabolic cages for 24-hour urine collection at baseline and various time points post-treatment.
-
Oxalate Measurement: Analyze the collected urine samples for oxalate concentration using a commercially available kit or through analytical methods like HPLC.
-
Data Analysis: Compare the urinary oxalate levels between the treatment and control groups to determine the percentage of reduction.
Caption: Workflow for in vivo efficacy testing in a mouse model of PH1.
Conclusion
Both small-molecule inhibitors of glycolate oxidase, such as this compound, and siRNA targeting HAO1 represent promising therapeutic strategies for hyperoxaluria. The choice between these modalities may depend on factors such as the desired duration of action, dosing frequency, and potential for off-target effects. While siRNA offers the advantage of infrequent dosing and a sustained effect through gene silencing, small-molecule inhibitors provide a more conventional, titratable pharmacological approach. Further head-to-head comparative studies are necessary to fully elucidate the relative merits of each approach in a clinical setting.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Frontiers | Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 3. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Glycolate Oxidase-IN-1 vs. Lumasiran for Primary Hyperoxaluria Type 1
For researchers, scientists, and drug development professionals, this guide provides a detailed preclinical comparison of two investigational agents targeting glycolate (B3277807) oxidase (GO) for the treatment of Primary Hyperoxaluria Type 1 (PH1): the small molecule inhibitor Glycolate oxidase-IN-1 and the RNA interference (RNAi) therapeutic, lumasiran.
Primary Hyperoxaluria Type 1 is a rare genetic disorder characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. Both this compound and lumasiran aim to reduce oxalate production by targeting glycolate oxidase, a key enzyme in the metabolic pathway that generates the oxalate precursor, glyoxylate. This guide synthesizes available preclinical data to offer a comparative analysis of their mechanisms of action, efficacy, and available safety and pharmacokinetic profiles.
At a Glance: Comparative Summary
| Feature | This compound (Small Molecule Inhibitor) | Lumasiran (RNAi Therapeutic) |
| Mechanism of Action | Direct enzymatic inhibition of glycolate oxidase. | Silencing of the HAO1 gene, which encodes for glycolate oxidase, via RNA interference. |
| Target | Glycolate oxidase protein. | HAO1 messenger RNA (mRNA). |
| Administration | Likely oral (based on similar small molecules). | Subcutaneous injection. |
| In Vitro Efficacy | IC50 of 38.2 µM for glycolate oxidase inhibition.[1][2] Significant reduction of oxalate in mouse hepatocytes.[1] | Potent, dose-dependent, and durable silencing of HAO1 mRNA in preclinical models.[3] |
| In Vivo Efficacy | Data not available. A similar small molecule inhibitor, CCPST, showed a 30-50% reduction in urinary oxalate in a mouse model of PH1. | Up to 50% reduction in urinary oxalate after a single dose in a mouse model of PH1. Up to 98% reduction after multiple doses in a rat model of hyperoxaluria. |
| Pharmacokinetics | Preclinical data not available. | Rapidly absorbed after subcutaneous administration with distribution primarily to the liver. |
| Safety Profile | Preclinical toxicology data not available. | Generally well-tolerated in preclinical studies. |
Mechanism of Action
Both agents target the same enzyme, glycolate oxidase, but through fundamentally different mechanisms.
This compound , a salicylic (B10762653) acid derivative, acts as a direct inhibitor of the glycolate oxidase enzyme.[1][2] By binding to the enzyme, it prevents the conversion of glycolate to glyoxylate, thereby reducing the substrate available for oxalate synthesis.
Lumasiran (also known as ALN-GO1 in preclinical studies) is a small interfering RNA (siRNA) therapeutic. It harnesses the body's natural RNA interference pathway to silence the HAO1 gene, which provides the genetic instructions for producing the glycolate oxidase enzyme. This "knockdown" of gene expression leads to a sustained reduction in the levels of the GO enzyme itself.
Preclinical Efficacy
In Vitro Data
This compound has demonstrated direct inhibition of glycolate oxidase with an IC50 of 38.2 µM.[1][2] In a study using primary mouse hepatocytes, this compound significantly reduced oxalate production. At a concentration of 6.25 µM, it lowered excreted oxalate levels by 67.3%. At 12.5 µM, the reduction was 105.8% after 24 hours and 62.3% after 48 hours of treatment, without showing any signs of cytotoxicity.[1]
Lumasiran has been shown in preclinical studies to cause potent, dose-dependent, and long-lasting silencing of the HAO1 mRNA in mice, rats, and non-human primates.[3]
In Vivo Data
At present, in vivo efficacy data for This compound is not publicly available. However, studies on a similar small molecule inhibitor of glycolate oxidase, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), in a mouse model of PH1 demonstrated a 30-50% reduction in urinary oxalate excretion following oral administration.
Preclinical studies of lumasiran in a genetic mouse model of PH1 showed that a single subcutaneous dose could reduce urinary oxalate by up to 50%. In a rat model of hyperoxaluria, multiple doses of lumasiran led to a reduction of up to 98% in urinary oxalate.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for This compound are not currently available.
For lumasiran , preclinical and clinical studies have shown that after subcutaneous administration, it is rapidly absorbed and primarily distributed to the liver.
| Parameter | Lumasiran (Clinical Data) |
| Tmax (median) | 4.0 hours |
| Plasma Protein Binding | 77% - 85% |
| Metabolism | Metabolized by endo- and exonucleases. |
| Elimination | Primarily eliminated from plasma by hepatic uptake. |
Safety and Toxicology
Comprehensive preclinical safety and toxicology data for This compound have not been published.
Preclinical toxicology studies for lumasiran have been conducted in rats and rabbits. In embryo-fetal development studies, no adverse effects on embryo-fetal survival or fetal body weights, and no lumasiran-related fetal malformations were observed at doses up to 30 mg/kg/day in rats.
Experimental Protocols
In Vitro Glycolate Oxidase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against glycolate oxidase.
-
Method: A common method is a spectrophotometric assay that measures the production of hydrogen peroxide, a byproduct of the glycolate oxidase reaction. The assay typically includes recombinant human glycolate oxidase, the substrate glycolate, and a detection system for hydrogen peroxide (e.g., Amplex Red and horseradish peroxidase).
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The compound dilutions are incubated with glycolate oxidase.
-
The enzymatic reaction is initiated by the addition of glycolate.
-
The rate of hydrogen peroxide production is measured by monitoring the change in fluorescence or absorbance over time.
-
The IC50 value is calculated by fitting the dose-response data to a suitable model.
-
In Vivo Efficacy Assessment in a Mouse Model of Primary Hyperoxaluria Type 1
-
Animal Model: A commonly used model is the Agxt1 knockout mouse, which mimics the genetic defect in PH1 and exhibits hyperoxaluria.
-
Drug Administration:
-
Small Molecules (e.g., this compound/CCPST): Typically administered orally via gavage. The compound is formulated in a suitable vehicle.
-
siRNA (e.g., Lumasiran): Administered via subcutaneous injection.
-
-
Experimental Workflow:
-
Urine and Plasma Oxalate Measurement:
-
Sample Collection: 24-hour urine samples are collected using metabolic cages. Blood samples are collected to obtain plasma.
-
Analysis: Oxalate levels in urine and plasma are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Conclusion
References
Validating Glycolate Oxidase-IN-1: A Comparative Analysis with Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Glycolate (B3277807) oxidase-IN-1 with genetic knockout models for studying the function of Glycolate Oxidase (GO). This analysis is supported by experimental data to aid in the selection of the most appropriate research model.
Glycolate oxidase (GO), encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a key step in the metabolic pathway that can lead to the production of oxalate (B1200264). Elevated oxalate levels are the hallmark of Primary Hyperoxaluria Type 1 (PH1), a rare and severe genetic disorder. Consequently, GO has emerged as a promising therapeutic target for PH1. This guide compares two principal methodologies for investigating GO function: pharmacological inhibition using Glycolate oxidase-IN-1 and genetic inactivation through knockout models.
Executive Summary
Both pharmacological inhibition with this compound and genetic knockout of the Hao1 gene serve as effective tools for studying the physiological and pathological roles of Glycolate Oxidase. This compound offers a rapid and reversible method to probe GO function, demonstrating significant dose- and time-dependent reduction of oxalate production in cellular models of PH1. Genetic knockout models, including the Hao1 knockout mouse and the Agxt1 knockout model of PH1, provide a complete and sustained ablation of GO activity, offering invaluable insights into the long-term consequences of GO deficiency. Notably, the phenotype of a healthy human with a natural, complete knockout of HAO1 underscores the potential safety of targeting this enzyme. The choice between these models will depend on the specific research question, with inhibitors being well-suited for screening and acute functional studies, while knockout models are indispensable for investigating chronic effects and developmental consequences.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from studies utilizing this compound and Hao1 knockout models.
Table 1: In Vitro Efficacy of Glycolate Oxidase Inhibition
| Parameter | This compound | Reference |
| Target | Glycolate Oxidase (GO) | [1] |
| Model System | Primary hepatocytes from Agxt1 knockout mice | [1] |
| IC50 | 38.2 µM | [1] |
| Oxalate Reduction (6.25 µM) | 67.3 ± 32% (48h) | [1] |
| Oxalate Reduction (12.5 µM) | 105.8 ± 29.2% (24h) | [1] |
| Oxalate Reduction (12.5 µM) | 62.3 ± 24.4% (48h) | [1] |
| Cytotoxicity | No significant cytotoxicity observed at active concentrations | [1] |
Table 2: In Vivo Effects of Glycolate Oxidase Inhibition and Knockout
| Parameter | Hao1 Knockout Mouse | Agxt1-/- Hao1-/- Double Knockout Mouse | Reference |
| Urinary Oxalate | No significant difference compared to wild-type | Significantly reduced compared to Agxt1-/- mice | [2] |
| Urinary Glycolate | ~14-fold increase compared to wild-type | Markedly increased | [2] |
| Phenotype | High urine glycolate levels, otherwise no additional phenotype | Low levels of oxalate excretion compared to hyperoxaluric Agxt1-/- model | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Generation of Hao1 Knockout Mice
Hao1 knockout mice can be generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to flank a critical exon of the Hao1 gene with loxP sites. Following electroporation into ES cells and selection, correctly targeted clones are injected into blastocysts to generate chimeric mice. These chimeras are then bred to establish a germline transmission of the floxed allele. Subsequent breeding with a Cre-recombinase expressing mouse line results in the excision of the floxed exon and the generation of a null allele. Validation of the knockout is performed at the genomic DNA, mRNA, and protein levels using PCR, qPCR, and Western blotting, respectively.
Glycolate Oxidase Activity Assay
The enzymatic activity of GO can be measured spectrophotometrically. The assay is based on the GO-catalyzed oxidation of glycolate to glyoxylate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as Amplex Red, resulting in a fluorescent product that can be quantified. The rate of fluorescence increase is directly proportional to the GO activity. The reaction mixture typically contains a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.2), FMN (a cofactor for GO), HRP, Amplex Red, and the sample containing GO. The reaction is initiated by the addition of the substrate, glycolate.
Measurement of Oxalate Levels
Oxalate concentrations in biological samples such as urine, plasma, or cell culture media can be determined using a commercially available oxalate assay kit. These assays are typically based on the enzymatic conversion of oxalate to H₂O₂ by oxalate oxidase. The H₂O₂ is then measured using a colorimetric or fluorometric method, similar to the GO activity assay. It is important to deproteinize samples, for example by ultrafiltration, before the assay to avoid interference from proteins. A standard curve using known concentrations of oxalate is used to quantify the oxalate levels in the samples.
Hepatocyte Culture and Treatment
Primary hepatocytes are isolated from mice by a two-step collagenase perfusion method. The isolated hepatocytes are then plated on collagen-coated plates and cultured in appropriate media. For inhibitor studies, cells are treated with varying concentrations of this compound or a vehicle control. To induce oxalate production in the context of PH1 research, the culture medium is often supplemented with glycolate. At the end of the treatment period, the culture medium is collected for the measurement of oxalate and other metabolites, and the cells can be harvested for viability assays or protein analysis.
Mandatory Visualization
Signaling Pathway of Glycolate Oxidase and Oxalate Production
References
Cross-validation of Glycolate oxidase-IN-1 activity in different cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glycolate (B3277807) oxidase-IN-1, a known inhibitor of Glycolate Oxidase (GO), an enzyme implicated in the pathogenesis of primary hyperoxaluria type 1 (PH1). The document summarizes its activity, offers a comparative context with other inhibitors, and presents detailed experimental protocols for assessing inhibitor efficacy.
Introduction to Glycolate Oxidase Inhibition
Glycolate oxidase (GO), predominantly expressed in the liver and pancreas, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380).[1] This reaction is a key step in the metabolic pathway that can lead to the production of oxalate (B1200264). In individuals with primary hyperoxaluria type 1, a genetic disorder characterized by a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT), the accumulation of glyoxylate and its subsequent conversion to oxalate can lead to the formation of debilitating kidney stones and renal failure. Therefore, inhibiting GO activity presents a promising therapeutic strategy for reducing oxalate overproduction. Glycolate oxidase-IN-1 is a salicylic (B10762653) acid derivative that has been identified as an inhibitor of this enzyme.[2]
Comparative Efficacy of Glycolate Oxidase Inhibitors
The inhibitory activity of this compound and other compounds against Glycolate Oxidase has been evaluated in various experimental systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Inhibitor | Cell Type/System | IC50 Value | Reference |
| This compound | Mouse Hepatocytes | 38.2 μM | [2] |
| Potassium Dichromate | Enzyme Assay | 0.096 μM (96.6 nM) | [3] |
| Sodium Dichromate | Enzyme Assay | 0.108 μM (108.0 nM) | [3] |
| Colistimethate | Enzyme Assay | 2.3 μM | [3] |
| Compound 13 | Enzyme Assay | 44 µM | [4] |
| Compound 14 | Enzyme Assay | 158 µM | [4] |
Note: The provided data for this compound is specific to mouse hepatocytes. While valuable, further cross-validation in other cell types relevant to oxalate metabolism, such as renal and intestinal cells, is necessary for a comprehensive understanding of its therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for assays commonly used to assess the activity of Glycolate Oxidase inhibitors.
In Vitro Glycolate Oxidase Enzyme Inhibition Assay (Amplex Red Method)
This assay directly measures the enzymatic activity of purified Glycolate Oxidase and the inhibitory effect of test compounds.
Materials:
-
Purified recombinant Glycolate Oxidase
-
Glycolate (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red reagent, and HRP.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified Glycolate Oxidase enzyme to the wells.
-
Initiate the reaction by adding the substrate, glycolate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) over time. The production of hydrogen peroxide by GO leads to the conversion of Amplex Red to the fluorescent product, resorufin.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Cell-Based High-Throughput Screening (HTS) Assay for GO Inhibitors
This assay assesses the ability of compounds to protect cells from glycolate-induced cytotoxicity by inhibiting intracellular Glycolate Oxidase activity.[3]
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably overexpressing Glycolate Oxidase (CHO-GO).
Materials:
-
CHO-GO cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glycolate
-
Test inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo)
-
1536-well microplates
-
Automated liquid handling systems
Procedure:
-
Seed CHO-GO cells into 1536-well plates and incubate to allow for cell attachment.
-
Add test inhibitors at various concentrations to the cells and incubate for a defined period (e.g., 1 hour).
-
Introduce glycolate to the cells to induce cytotoxicity. The overexpressed GO will convert glycolate to glyoxylate, leading to cellular toxicity.
-
Incubate the plates for a further period (e.g., 24-48 hours).
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each inhibitor concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Visual representations of the underlying biological pathway and the experimental process can aid in understanding the mechanism of action and the validation workflow.
References
- 1. Hydroxyacid oxidase (glycolate oxidase) 1 - Wikipedia [en.wikipedia.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - DataSheet2_Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening.ZIP - figshare - Figshare [figshare.com]
A Head-to-Head Comparison of Small Molecule Inhibitors for Glycolate Oxidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of small molecule inhibitors targeting glycolate (B3277807) oxidase (GO), a key enzyme in glyoxylate (B1226380) metabolism. The overproduction of glyoxylate and its subsequent conversion to oxalate (B1200264) is a central issue in primary hyperoxaluria type 1 (PH1), a rare genetic disorder.[1][2] Inhibition of GO is a promising therapeutic strategy for PH1 by reducing the substrate for oxalate synthesis.[1][3] This guide summarizes the inhibitory potencies of various compounds, details the experimental protocols for their evaluation, and visualizes the relevant metabolic pathways and experimental workflows.
Performance of Small Molecule Inhibitors
The inhibitory activities of several small molecule compounds against glycolate oxidase have been characterized, with potencies ranging from the nanomolar to the micromolar range. The following table summarizes the quantitative data for a selection of these inhibitors.
| Compound | Target Organism/Enzyme | IC50 | Ki | Inhibition Type | Reference |
| 4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Human | 1 µM | - | - | [3] |
| Mouse | 195.7 µM | 91.2 µM | Noncompetitive | [3] | |
| 4-Carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) | Human | - | 15 nM | - | [4] |
| Compound 12 (6-methyl substituted 5-aryl-pyrimidine-2,4-dione derivative) | Human | 27 µM | - | - | [2] |
| Compound 11 (1-methyl substituted 5-aryl-pyrimidine-2,4-dione derivative) | Human | 40 µM | - | - | [2] |
| Compound 13 (Fragment-based hit) | Human | 44 µM | - | Mixed | [2] |
| Compound 10 (1,3-dimethyl substituted 5-aryl-pyrimidine-2,4-dione derivative) | Human | 60 µM | - | - | [2] |
| Compound 9 (6-carboxylate substituted 5-aryl-pyrimidine-2,4-dione derivative) | Human | 93 µM | - | - | [2] |
| Compound 14 (Fragment-based hit) | Human | 158 µM | - | Mixed | [2] |
| 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline (TKP) | Spinach | - | 4.8 µM | - | [5] |
| 4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole (TACA) | Spinach | - | 16 nM | - | [5] |
Signaling and Metabolic Pathways
In the context of human health and drug development, glycolate oxidase is a critical enzyme in the metabolic pathway that can lead to the overproduction of oxalate, particularly in PH1. The following diagram illustrates this pathway.
Caption: Metabolic pathway of glycolate and glyoxylate.
Experimental Protocols
Accurate assessment of inhibitor potency relies on robust enzymatic assays. Below are detailed protocols for two common methods used to measure glycolate oxidase activity.
Spectrophotometric Assay for Glyoxylate Production
This assay directly measures the formation of glyoxylate, a product of the glycolate oxidase reaction. The glyoxylate is derivatized with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be quantified spectrophotometrically.
Materials:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 8.3
-
40 mM Glycolic Acid Solution
-
100 mM Phenylhydrazine HCl Solution
-
Glycolate Oxidase Enzyme Solution
-
Spectrophotometer capable of reading at 324 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.3), 6.5 mM glycolic acid, and 3.2 mM phenylhydrazine.
-
Add the glycolate oxidase enzyme solution to the reaction mixture to initiate the reaction.
-
Immediately monitor the increase in absorbance at 324 nm at 25°C.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
For inhibitor studies, the enzyme is pre-incubated with the inhibitor for a specified time before the addition of the substrate (glycolic acid). The inhibitory effect is determined by comparing the reaction rate in the presence and absence of the inhibitor.
Caption: Workflow for the spectrophotometric glycolate oxidase assay.
Amplex® Red Fluorescence-Based Assay for Hydrogen Peroxide Production
This is a highly sensitive, indirect assay that measures the production of hydrogen peroxide (H₂O₂), a co-product of the glycolate oxidase reaction. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Glycolic acid (substrate)
-
Glycolate Oxidase
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a working solution of Amplex® Red reagent and HRP in the reaction buffer.
-
Add the glycolate oxidase enzyme to the wells of a microplate. For inhibitor screening, pre-incubate the enzyme with the test compounds.
-
To initiate the reaction, add the glycolic acid substrate and the Amplex® Red/HRP working solution to the wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at multiple time points or at a fixed endpoint.
-
The amount of H₂O₂ produced is proportional to the fluorescence signal. The inhibitory effect is calculated by comparing the fluorescence in the presence and absence of the inhibitor.
Caption: Workflow for the Amplex® Red glycolate oxidase assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional structures of glycolate oxidase with bound active-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of Glycolate Oxidase: Evaluating the Reproducibility of Glycolate Oxidase-IN-1 and Alternatives
For researchers, scientists, and professionals in drug development, understanding the consistency and comparability of inhibitor performance across different studies is paramount. This guide provides a detailed comparison of the inhibitory activity of Glycolate (B3277807) oxidase-IN-1 against other known inhibitors of Glycolate oxidase (GO), an enzyme implicated in primary hyperoxaluria. We present a summary of quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Glycolate oxidase (GO) is a key peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a precursor to oxalate (B1200264). In the context of primary hyperoxaluria type 1 (PH1), a rare genetic disorder characterized by excessive oxalate production, inhibition of GO is a promising therapeutic strategy.[1] This guide focuses on the reproducibility of the inhibition of GO by a salicylic (B10762653) acid derivative, Glycolate oxidase-IN-1 (also referred to as compound 26), and compares its performance with other established inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory activities of this compound and a selection of alternative inhibitors are summarized in the table below. The data has been compiled from various independent research publications. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between laboratories.
| Inhibitor | Target Enzyme | Reported IC50 / Kᵢ | Laboratory/Source |
| This compound (compound 26) | Mouse GO | IC₅₀: 38.2 µM | Moya-Garzón et al., 2018[2] |
| 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Human GO | IC₅₀: 4.5 µM | Chen et al., 2012 |
| 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Mouse GO | IC₅₀: 43-198 µM | Martin-Higueras et al., 2016[3] |
| 4-carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) | Human GO | Kᵢ: 15 nM | Murray et al., 2008[4] |
| Naphthyl derivative 11 | Mouse GO | IC₅₀: 2.9 ± 1.1 µM | Moya-Garzón et al., 2018[2] |
| Salicylic acid derivative 12 | Mouse GO | IC₅₀: 10.3 ± 1.2 µM | Moya-Garzón et al., 2018[2] |
| Salicylic acid derivative 13 | Mouse GO | IC₅₀: 9.7 ± 1.2 µM | Moya-Garzón et al., 2018[2] |
| Salicylic acid derivative 14 | Mouse GO | IC₅₀: 18.5 ± 1.1 µM | Moya-Garzón et al., 2018[2] |
| Salicylic acid derivative 15 | Mouse GO | IC₅₀: 8.9 ± 1.1 µM | Moya-Garzón et al., 2018[2] |
| Salicylic acid derivative 17 | Mouse GO | IC₅₀: 15.4 ± 1.1 µM | Moya-Garzón et al., 2018[2] |
Experimental Protocols
The following is a detailed methodology for a common in vitro Glycolate Oxidase inhibition assay, based on the protocol described by Moya-Garzón et al. (2018).[2]
Glycolate Oxidase Activity Assay (Amplex Red Method)
This assay determines the activity of Glycolate Oxidase by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation of glycolate. The H₂O₂ is detected using the Amplex® Red reagent.
Materials:
-
Recombinant mouse Glycolate Oxidase (mGO)
-
Glycolate (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂, and 0.01% Triton X-100
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Prepare a working solution of the inhibitor by diluting the stock solution in assay buffer to the desired concentrations.
-
Prepare a substrate solution of glycolate in assay buffer.
-
Prepare the Amplex Red/HRP working solution containing Amplex Red reagent and HRP in assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the inhibitor working solution (or DMSO for control wells) to the wells of a 384-well plate.
-
Add 10 µL of the mGO enzyme solution to each well and incubate for a specified pre-incubation time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 10 µL of the glycolate substrate solution to each well.
-
Immediately add 10 µL of the Amplex Red/HRP working solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (DMSO) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the context of Glycolate Oxidase inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
The available data for this compound from a single, well-documented study provides a solid baseline for its inhibitory potential against Glycolate Oxidase.[2] However, to establish robust reproducibility, further studies from independent laboratories are necessary. The comparison with other inhibitors, such as CCPST, highlights the variability that can be observed across different studies and enzyme species (human vs. mouse), underscoring the importance of standardized assay conditions for accurate cross-study comparisons. This guide serves as a foundational resource for researchers aiming to evaluate and compare the efficacy of Glycolate Oxidase inhibitors in the pursuit of novel therapeutics for primary hyperoxaluria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Glycolate Oxidase Inhibition for Primary Hyperoxaluria Type 1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting Glycolate Oxidase (GO) for the treatment of Primary Hyperoxaluria Type 1 (PH1). We delve into the long-term efficacy of various approaches in animal models, presenting supporting experimental data and detailed methodologies.
Primary Hyperoxaluria Type 1 is a rare genetic disorder characterized by a deficiency in the liver enzyme alanine-glyoxylate aminotransferase (AGT). This deficiency leads to the overproduction of oxalate (B1200264), which can form calcium oxalate crystals in the kidneys and other organs, leading to severe complications such as kidney stones, nephrocalcinosis, and renal failure. A key strategy to combat this overproduction is substrate reduction therapy, with a primary target being Glycolate Oxidase (GO), an enzyme upstream of oxalate production. This guide will compare different modalities of GO inhibition, including small molecule inhibitors, RNA interference (RNAi) therapeutics, and CRISPR/Cas9-based gene editing, alongside alternative therapeutic avenues.
Comparative Efficacy of Therapeutic Strategies for PH1 in Animal Models
The following table summarizes the quantitative data from long-term efficacy studies of various therapeutic approaches for PH1 in animal models.
| Therapeutic Strategy | Compound/Method | Animal Model | Key Efficacy Endpoints | Outcome |
| Glycolate Oxidase (GO) Inhibition | ||||
| Small Molecule Inhibition | 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) | Agxt1-/- mice (PH1 model) | Urinary Oxalate Reduction | 30-50% reduction after oral administration.[1][2] |
| RNAi Therapeutic | ALN-GO1 (Lumasiran) | Genetic mouse model of PH1 | Urinary Oxalate Reduction | Up to 50% reduction after a single dose; up to 98% reduction after multiple doses in a rat model of hyperoxaluria.[3] |
| Gene Editing | CRISPR/Cas9-mediated Hao1 knockout | Agxt1-/- mice (PH1 model) | Urinary Oxalate Reduction, Prevention of Nephrocalcinosis | Long-term reduction of urine oxalate to normal levels and prevention of nephrocalcinosis formation after a single administration.[4] |
| Alternative Therapeutic Strategies | ||||
| Lactate (B86563) Dehydrogenase (LDH) Inhibition | Nedosiran (RNAi) | Mouse model of PH1 | Urinary Oxalate Reduction | Significant reduction in urinary oxalate excretion.[1][5] |
| LDH Inhibition | Stiripentol | Ethylene (B1197577) glycol-induced hyperoxaluria rat model | Urinary Oxalate Reduction | Significant decrease in urine oxalate excretion.[5] |
| Gut Microbiome Modulation | Oxalobacter formigenes | Ethylene glycol rat model of hyperoxaluria | Plasma Oxalate Reduction, Prevention of Nephrocalcinosis | Partial prevention of ethylene glycol-induced increase in plasma oxalate and complete prevention of nephrocalcinosis. Urinary oxalate excretion was not reduced.[3] |
Signaling Pathway of Oxalate Production in Primary Hyperoxaluria Type 1
The overproduction of oxalate in PH1 stems from the inability to properly metabolize glyoxylate. The following diagram illustrates the metabolic pathway and the points of intervention for different therapeutic strategies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies of GO inhibition and alternative therapies.
General Animal Model for Primary Hyperoxaluria Type 1
A commonly used animal model is the Agxt1-/- mouse, which has a knockout of the gene encoding the AGT enzyme, thus mimicking the genetic defect in PH1. These mice exhibit hyperoxaluria, making them suitable for testing the efficacy of various treatments.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the long-term efficacy of a therapeutic agent in a PH1 animal model.
Specific Protocol Summaries
-
Small Molecule Inhibition (CCPST):
-
RNAi Therapeutic (ALN-GO1/Lumasiran):
-
Animal Models: Genetic mouse model of PH1 and a rat model of hyperoxaluria.
-
Treatment: Subcutaneous administration of ALN-GO1.
-
Endpoint Measurement: Urinary oxalate concentrations were measured after single or multiple doses.[3]
-
-
CRISPR/Cas9-mediated Hao1 Knockout:
-
Animal Model: Agxt1-/- mice.
-
Treatment: A single systemic administration of an AAV8-CRISPR/Cas9 vector targeting the Hao1 gene.
-
Endpoint Measurement: 24-hour urine samples were collected at various time points post-administration to measure oxalate levels. Kidney tissue was analyzed for nephrocalcinosis.[4]
-
-
LDH Inhibition (Nedosiran):
-
Animal Model: Mouse model of PH1.
-
Treatment: Subcutaneous injection of GalNAc-siRNA targeting LDHA.
-
Endpoint Measurement: Urinary oxalate concentration was measured. In studies inducing kidney calcium oxalate deposition with ethylene glycol, kidney tissue was histologically characterized.[1]
-
-
LDH Inhibition (Stiripentol):
-
Animal Model: Ethylene glycol-induced hyperoxaluria rat model.
-
Treatment: Administration of stiripentol.
-
Endpoint Measurement: Urine oxalate excretion was measured. Kidney tissues were fixed and stained to assess calcium oxalate crystal deposits.[5]
-
-
Oxalobacter formigenes Administration:
-
Animal Model: Ethylene glycol rat model of hyperoxaluria.
-
Treatment: Oral gavage with O. formigenes for 6 weeks.
-
Endpoint Measurement: Plasma and urinary oxalate levels, as well as nephrocalcinosis, were quantified.[3]
-
Conclusion
The inhibition of Glycolate Oxidase has emerged as a promising and clinically validated therapeutic strategy for Primary Hyperoxaluria Type 1. Long-term studies in animal models have demonstrated significant and sustained reductions in oxalate production through various modalities, including small molecules, RNAi, and gene editing. Each approach presents a unique profile of administration, duration of effect, and potential for off-target effects that warrant careful consideration in the drug development process. Furthermore, alternative strategies targeting lactate dehydrogenase or modulating the gut microbiome offer additional avenues for therapeutic intervention. The experimental data and protocols summarized in this guide provide a foundation for researchers to compare these approaches and advance the development of novel and effective treatments for this debilitating rare disease.
References
- 1. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxalobacter formigenes treatment confers protective effects in a rat model of primary hyperoxaluria by preventing renal calcium oxalate deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomised Phase II/III study to evaluate the efficacy and safety of orally administered Oxalobacter formigenes to treat primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stiripentol protects against calcium oxalate nephrolithiasis and ethylene glycol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Glycolate Oxidase-IN-1
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant working environment. This document provides detailed, step-by-step guidance for the safe disposal of Glycolate (B3277807) oxidase-IN-1, a salicylic (B10762653) acid derivative used as a glycolate oxidase inhibitor.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for Glycolate oxidase-IN-1 is not publicly available, the following information has been gathered from vendor and research sources.
| Property | Value | Source |
| Synonyms | Compound 26 | --INVALID-LINK-- |
| Chemical Class | Salicylic Acid Derivative | --INVALID-LINK-- |
| Primary Function | Glycolate Oxidase (GO) Inhibitor | --INVALID-LINK-- |
Experimental Protocol: Proper Disposal of this compound
Given that this compound is a salicylic acid derivative, its disposal should follow the general procedures for this class of chemical compounds. Always consult your institution's specific safety protocols and local regulations.
1. Personal Protective Equipment (PPE):
Before handling this compound, ensure you are wearing the following appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
2. Handling and Waste Collection:
-
Avoid Dust Generation: Handle the solid compound carefully to avoid creating airborne dust.
-
Containment: Place all waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), into a clearly labeled, sealed container suitable for chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
3. Spill Management:
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If the spill is a solid, gently cover it with an absorbent material to prevent dust from spreading.
-
Clean-up: Using appropriate PPE, carefully sweep or scoop the spilled material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and dispose of all cleaning materials as hazardous waste.
4. Disposal Procedure:
-
Do Not Dispose in General Waste or Drains: As a salicylic acid derivative, this compound should not be disposed of in the regular trash or washed down the sink.[1][2]
-
Engage a Licensed Waste Disposal Company: All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[3] This ensures compliance with all local, state, and federal environmental regulations.[1][4]
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling Glycolate Oxidase-IN-1
Disclaimer: This document provides guidance on the safe handling of Glycolate oxidase-IN-1 based on general principles for research chemicals with unknown toxicity. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals, offering immediate safety, logistical, and operational plans for the handling and disposal of this compound.
Hazard Assessment and Mitigation
This compound is a research chemical, and as such, its full toxicological properties may not be known. Therefore, it should be handled as a potentially hazardous substance. Exposure can occur through inhalation of dust, skin contact, or ingestion.[1] The primary safety principle is to minimize all potential exposures.
Key Precautions:
-
Assume Potency: Treat the compound as potent and toxic.[2]
-
Control Dust: The powdered form presents a significant inhalation hazard. All procedures that may generate dust must be performed in a controlled environment.[1][3]
-
Designated Area: Establish a designated area within the laboratory specifically for handling this compound. This area should be clearly marked.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against exposure.[4] The following table summarizes the recommended PPE for various procedures.
| Procedure | Recommended Personal Protective Equipment (PPE) |
| Receiving and Storage | Standard laboratory coat, safety glasses with side shields, nitrile gloves. |
| Weighing and Aliquoting (Dry Powder) | Disposable lab coat, safety goggles, face shield, double nitrile gloves, and a fit-tested N95 respirator at a minimum.[5][6] Weighing should occur within a chemical fume hood or a ventilated balance enclosure.[3] |
| Dissolving and Handling Solutions | Standard laboratory coat, safety glasses with side shields, and nitrile gloves. All manipulations should be performed within a chemical fume hood.[7] |
| Waste Disposal | Disposable lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves. |
Note: Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially if contamination is suspected.[5] Wash hands thoroughly after removing gloves.
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for handling this compound from receipt to use.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, do not open it and consult your EHS department.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and a "Potentially Hazardous" warning.[7]
-
Store: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be in a designated and labeled cabinet.[7]
3.2. Weighing the Compound This procedure presents the highest risk of aerosolization and should be performed with utmost care.
-
Prepare the Work Area: All weighing activities must be conducted within a certified chemical fume hood or a ventilated balance enclosure (VBE).[1][3] Before starting, wipe down the work surface.
-
Don PPE: Wear the appropriate PPE as outlined in the table above (disposable lab coat, goggles, face shield, double gloves, respirator).
-
Tare the Vessel: Place a tared, sealable container (e.g., a vial with a screw cap) on the balance.
-
Transfer the Powder: Inside the fume hood, carefully transfer the desired amount of this compound to the tared container using a dedicated spatula. Avoid any actions that could create dust.
-
Seal and Re-weigh: Securely close the container inside the fume hood. You may then move the sealed container back to the balance for an accurate weight.
-
Clean Up: Immediately after weighing, decontaminate the spatula and the work surface. Dispose of any contaminated disposable items as hazardous waste.
3.3. Preparing a Stock Solution
-
Work in a Fume Hood: All steps for preparing solutions must be performed in a chemical fume hood.
-
Add Solvent: Add the desired solvent to the sealed container containing the pre-weighed this compound.
-
Dissolve: Cap the container securely and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
Improper disposal of chemical waste can lead to significant environmental contamination and regulatory penalties.[8] All waste generated from the handling of this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste:
-
Collect all contaminated solid waste, including used PPE (gloves, disposable lab coats), weigh papers, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[9]
-
This container should be a durable, sealable plastic bag or drum.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any chemically contaminated sharps (e.g., needles used for transfer) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.[9]
-
4.2. Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the type of waste (e.g., "Solid Debris," "Aqueous Solution").
-
Keep waste containers securely sealed when not in use.
-
Store waste in a designated satellite accumulation area within the lab, away from general work areas.
4.3. Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.[11]
-
Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]
-
Spill: In the event of a spill, evacuate the immediate area and alert others. For a small spill of powder, carefully cover it with a damp paper towel to avoid raising dust, then clean the area with an appropriate decontaminating solution. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[7]
Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Step-by-step process for weighing powdered compounds.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. pharmtech.com [pharmtech.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. pppmag.com [pppmag.com]
- 6. falseguridad.com [falseguridad.com]
- 7. twu.edu [twu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
